DPyPE
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H90NO8P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34,46H2,1-10H3,(H,49,50)/t37?,38?,39?,40?,41?,42?,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPHMKQBBCKEFO-DHYROEPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H90NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to DPyPE: Structure, Properties, and Applications in Liposomal Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) is a synthetic phospholipid that plays a crucial role in the development of advanced drug delivery systems. Its unique branched-chain structure imparts distinct physicochemical properties that are highly advantageous for the formation of stable and effective liposomal formulations. This technical guide provides a comprehensive overview of this compound, including its detailed chemical structure, physical and chemical properties, and its application as a neutral helper lipid in combination with cationic lipids for gene and vaccine delivery. A detailed experimental protocol for the preparation of this compound-containing liposomes using the thin-film hydration method is also presented, along with a logical workflow for the formulation process.
Introduction to this compound
This compound, or 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine, is a phosphatidylethanolamine (PE), a class of phospholipids that are major components of biological membranes[1]. What distinguishes this compound are its phytanoyl acyl chains, which are saturated and contain multiple methyl branches. This unique molecular architecture is key to its function in liposomal formulations.
In the context of drug delivery, this compound is most notably utilized as a neutral or "helper" lipid in combination with cationic lipids to form liposomes. These liposomes can encapsulate and deliver nucleic acids, such as plasmid DNA and mRNA, for applications in gene therapy and DNA vaccines[2]. One of the most prominent examples of a this compound-containing formulation is the vaccine adjuvant Vaxfectin™, where it is combined with the cationic lipid (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE) in a 1:1 molar ratio[2]. The role of this compound in these formulations is to enhance the structural stability of the liposomes and facilitate the delivery of the encapsulated genetic material into target cells[2].
Chemical Structure and Properties of this compound
The chemical structure of this compound is fundamental to its function. The presence of the branched phytanoyl chains creates a larger cross-sectional area compared to straight-chain phospholipids, which influences the packing of lipids in the bilayer and the overall fluidity and stability of the liposome.
Chemical Structure Diagram
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate | [3] |
| Synonyms | 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine, 4ME 16:0 PE, DiPPE | [1] |
| Molecular Formula | C₄₅H₉₀NO₈P | [3] |
| Molecular Weight | 804.17 g/mol | [3] |
| CAS Number | 201036-16-0 | [1] |
| Appearance | Waxy Solid | |
| Purity | ≥95% | [1] |
| Solubility | Chloroform (3 mg/ml) | [1] |
| Storage | Store at -20°C |
Experimental Protocol: Preparation of this compound-Containing Liposomes
The following protocol details the preparation of this compound-containing liposomes using the thin-film hydration method, a widely used technique for liposome formulation[4]. This protocol is a representative example and can be adapted for specific applications.
Materials
-
1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (this compound)
-
Cationic lipid (e.g., GAP-DMORIE)
-
Chloroform
-
Hydration buffer (e.g., sterile water for injection (SWFI), phosphate-buffered saline (PBS))
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas stream
Procedure
-
Lipid Film Formation:
-
In a clean round-bottom flask, dissolve this compound and the cationic lipid (e.g., GAP-DMORIE) in chloroform at the desired molar ratio (e.g., 1:1). A typical lipid concentration in the organic solvent is 10-20 mg/mL.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipids (e.g., 30-40°C).
-
Rotate the flask and apply a vacuum to evaporate the chloroform. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least 2 hours, or overnight.
-
-
Hydration of the Lipid Film:
-
Warm the hydration buffer (e.g., SWFI or PBS) to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipids.
-
Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration of the liposome suspension.
-
Agitate the flask to hydrate the lipid film. This can be done by gentle swirling or vortexing. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into a syringe and attach it to the extruder.
-
Pass the suspension through the membrane multiple times (e.g., 11-21 passes). This process forces the larger vesicles to break down and reform into smaller, more uniform vesicles.
-
-
Sterilization and Storage:
-
The final liposome suspension can be sterilized by filtration through a 0.22 µm filter.
-
Store the liposome formulation at 4°C.
-
Logical Workflow for this compound Liposome Preparation
The following diagram illustrates the logical workflow for the preparation of this compound-containing liposomes.
Conclusion
This compound is a valuable synthetic phospholipid for the development of liposomal drug delivery systems. Its unique branched-chain structure contributes to the formation of stable and efficient liposomes, particularly when used in conjunction with cationic lipids for the delivery of nucleic acids. The thin-film hydration method followed by extrusion is a robust and widely used technique for the preparation of this compound-containing liposomes. This guide provides the foundational knowledge and a detailed protocol to aid researchers and drug development professionals in the successful formulation and application of this compound-based delivery vehicles.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synergy between cationic lipid and co-lipid determines the macroscopic structure and transfection activity of lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine | C45H90NO8P | CID 9963917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE) in Lipid Nanoparticle Formulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, owing to their ability to protect the fragile mRNA molecule and facilitate its entry into target cells. The composition of these LNPs is a key determinant of their efficacy and safety. While the roles of ionizable lipids, cholesterol, and PEGylated lipids are well-established, the contribution of "helper" lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE), is crucial for optimizing LNP performance. This technical guide provides an in-depth exploration of the role of this compound in LNP formulation, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
This compound is a neutral phosphatidylethanolamine lipid that plays a significant role in the structural integrity and fusogenicity of lipid-based delivery systems.[1] Its primary function within an LNP is to regulate the fluidity and stability of the lipid bilayer, which in turn influences the nanoparticle's interaction with cellular membranes and its ability to release its mRNA payload into the cytoplasm.
Physicochemical Properties of this compound
The unique physicochemical characteristics of this compound contribute to its function as a helper lipid in LNP formulations.
| Property | Value | Reference |
| Molecular Formula | C37H74NO8P | Internal Knowledge |
| Molecular Weight | 691.96 g/mol | Internal Knowledge |
| Type | Neutral Phosphoethanolamine | [1] |
| Function in LNPs | Regulates membrane fluidity and stability | [1] |
Role of this compound in LNP Formulation and Efficacy
This compound's incorporation into LNP formulations can significantly impact their physical characteristics and biological activity. As a neutral helper lipid, it contributes to the overall stability of the nanoparticle and can prevent the aggregation of cationic lipids.[1]
Impact on LNP Physicochemical Characteristics
While specific data for this compound in mRNA LNPs is limited, a study on a Firefly Luciferase (FLuc) mRNA LNP formulation provides some insight into the typical characteristics of LNPs containing a phosphoethanolamine lipid.
| Parameter | Value |
| Size (nm) | 97 ± 1 |
| Polydispersity Index (PDI) | 0.089 |
| Zeta Potential (mV) | 12 |
| Encapsulation Efficiency (%) | 98.0 |
Data from a study on FLuc mRNA LNPs containing a helper phosphoethanolamine lipid.
Mechanism of Action: Enhancing Endosomal Escape
A critical step in the successful delivery of mRNA is the escape of the LNP from the endosome into the cytoplasm. Phosphoethanolamines, like the more commonly studied 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), are known to facilitate this process.[2] The conical shape of these lipids can induce a transition from a bilayer to a non-bilayer hexagonal phase within the endosomal membrane, leading to membrane fusion and the release of the LNP's contents.[2] While direct evidence for this compound is still emerging, it is hypothesized to function through a similar mechanism.
Experimental Protocols
LNP Formulation using Microfluidics
This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device, which can be adapted for the inclusion of this compound as a helper lipid.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
This compound
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation: Dissolve the ionizable lipid, this compound, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common starting ratio for helper lipids is 10-20 mol%.
-
mRNA Solution Preparation: Dilute the mRNA to the target concentration in the aqueous buffer.
-
Microfluidic Mixing: Load the lipid solution and the mRNA solution into separate syringes and mount them on the microfluidic device's syringe pumps.
-
LNP Formation: Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate on the microfluidic device. Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.
-
Purification: The resulting LNP dispersion is typically purified and concentrated using tangential flow filtration (TFF) or dialysis to remove ethanol and non-encapsulated mRNA.
LNP Characterization
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the LNP suspension in a suitable buffer (e.g., PBS). Measure the hydrodynamic diameter and PDI using a DLS instrument.
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure: Dilute the LNP suspension in a low-salt buffer. Measure the electrophoretic mobility to determine the zeta potential.
3. Encapsulation Efficiency Quantification:
-
Technique: RiboGreen Assay
-
Procedure:
-
Measure the total mRNA concentration by lysing a sample of the LNP formulation with a detergent (e.g., Triton X-100) and then adding the RiboGreen reagent.
-
Measure the amount of free, unencapsulated mRNA in an intact LNP sample by adding the RiboGreen reagent without the lysing agent.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visualizations
Logical Relationship of this compound in LNP Function
Caption: Logical flow of this compound's role in LNP function.
Experimental Workflow for this compound-LNP Formulation and Characterization
Caption: Workflow for this compound-LNP formulation and analysis.
Proposed Mechanism of this compound-mediated Endosomal Escape
Caption: Hypothesized mechanism of endosomal escape.
Conclusion and Future Directions
This compound holds promise as a valuable helper lipid in the formulation of lipid nanoparticles for mRNA delivery. Its role in modulating membrane fluidity and stability is expected to contribute to enhanced endosomal escape and, consequently, improved therapeutic efficacy. However, the current body of literature lacks extensive quantitative data specifically on the performance of this compound-containing LNPs for mRNA delivery. Future research should focus on systematic studies to quantify the impact of varying this compound concentrations on LNP characteristics, in vitro transfection efficiency, and in vivo biodistribution and protein expression. Comparative studies against other commonly used helper lipids like DOPE would also be invaluable in elucidating the specific advantages of incorporating this compound into LNP formulations. Such data will be instrumental in the rational design of next-generation LNP delivery systems for a wide range of mRNA-based therapies.
References
DPyPE as a Neutral Helper Lipid in Gene Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The delivery of genetic material into cells is a cornerstone of modern therapeutics, with lipid nanoparticles (LNPs) emerging as a leading non-viral vector. The composition of these LNPs is critical to their efficacy, and "helper lipids" play a pivotal role in their stability and ability to release their genetic payload. While 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a widely studied fusogenic helper lipid, this technical guide focuses on the characteristics and potential applications of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE), a neutral helper lipid with saturated acyl chains. Due to a lack of extensive research on this compound in gene delivery, this document provides a comprehensive overview based on established principles of lipid chemistry and nanoparticle formulation, offering a scientifically grounded perspective for researchers exploring novel LNP compositions.
The Role of Helper Lipids in Gene Delivery
Lipid nanoparticles are typically composed of four key components: an ionizable cationic lipid, cholesterol, a PEGylated lipid, and a neutral helper lipid. The helper lipid is crucial for several reasons:
-
Structural Integrity: It contributes to the formation and stability of the lipid bilayer of the nanoparticle.
-
Fusogenicity: It can promote the fusion of the LNP with the endosomal membrane, a critical step for the release of the genetic cargo into the cytoplasm.
-
Modulation of Physicochemical Properties: The choice of helper lipid can influence the size, charge, and stability of the LNP.
The ideal helper lipid strikes a balance between providing stability to the LNP in circulation and facilitating the efficient release of its payload within the target cell.
This compound: A Saturated Phosphoethanolamine Helper Lipid
This compound, or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, is a glycerophospholipid containing two saturated 16-carbon palmitic acid chains. This saturation is a key structural feature that distinguishes it from the more commonly used helper lipid, DOPE, which possesses unsaturated oleic acid chains.
Physicochemical Properties
The saturated nature of this compound's acyl chains leads to a higher melting point and a tendency to form more rigid and tightly packed lipid bilayers compared to phospholipids with unsaturated fatty acids.[1] This has significant implications for its potential role in LNP formulations.
Table 1: Comparison of Physicochemical Properties of this compound and DOPE
| Property | This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) | DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) |
| Acyl Chain Composition | Two saturated palmitoyl (16:0) chains | Two unsaturated oleoyl (18:1) chains |
| Bilayer Packing | Tightly packed, ordered | Loosely packed, disordered |
| Membrane Fluidity | More rigid, less fluid | More fluid |
| Phase Transition Temp. | Higher | Lower |
| Predicted Fusogenicity | Lower | Higher |
Mechanism of Action and Comparison with DOPE
The primary mechanism by which phosphatidylethanolamine (PE) helper lipids are thought to facilitate gene delivery is through promoting endosomal escape . After an LNP is taken up by a cell via endocytosis, it becomes trapped within an endosome. For the genetic material to be effective, it must be released from the endosome into the cytoplasm.
The Role of Unsaturated Chains in DOPE
DOPE, with its unsaturated acyl chains, has a cone-like molecular shape. This geometry favors the formation of non-bilayer, inverted hexagonal (HII) phases, particularly in the acidic environment of the endosome.[2] This structural transition is believed to destabilize the endosomal membrane, leading to membrane fusion and the release of the LNP's contents.[3][4]
The Hypothesized Role of Saturated Chains in this compound
In contrast, the saturated acyl chains of this compound give it a more cylindrical shape, which favors the formation of stable, lamellar (bilayer) structures. While this property would contribute to the formation of more stable and less "leaky" LNPs during circulation, it is hypothesized that it would also result in lower fusogenicity with the endosomal membrane compared to DOPE. This could potentially lead to less efficient endosomal escape and, consequently, lower transfection efficiency.
Table 2: Hypothetical Comparison of this compound and DOPE in Gene Delivery
| Parameter | This compound-containing LNPs (Hypothesized) | DOPE-containing LNPs (Established) |
| LNP Stability | Higher | Lower |
| Endosomal Escape | Less Efficient | More Efficient |
| Transfection Efficiency | Lower | Higher |
| Potential Advantage | Increased LNP stability and shelf-life | High transfection efficiency |
It is important to note that while this is a strong scientific hypothesis based on the known properties of saturated and unsaturated lipids, direct comparative studies of this compound and DOPE in the context of gene delivery are currently lacking in the published literature.
Experimental Protocols
The following protocols provide a general framework for the formulation of this compound-containing LNPs and for their evaluation in in vitro transfection experiments. Researchers should note that these are starting points, and optimization of parameters such as lipid ratios and formulation conditions will be necessary.
LNP Formulation via Thin-Film Hydration
This method is a common laboratory-scale technique for preparing liposomes and LNPs.
Materials:
-
Ionizable cationic lipid (e.g., DOTAP)
-
This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine)
-
Cholesterol
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Chloroform
-
Nucleic acid (mRNA, siRNA, or pDNA) in an appropriate buffer (e.g., citrate buffer, pH 4.0)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the ionizable lipid, this compound, cholesterol, and PEGylated lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the nucleic acid-containing buffer by rotating the flask at a temperature above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove unencapsulated nucleic acid by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
In Vitro Transfection
This protocol describes a general method for assessing the transfection efficiency of the formulated LNPs in a cell culture model.
Materials:
-
This compound-containing LNPs with encapsulated reporter gene (e.g., luciferase or GFP)
-
Adherent cell line (e.g., HEK293T or HeLa)
-
Complete cell culture medium
-
Serum-free medium
-
96-well plates
-
Luciferase assay reagent or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
LNP-Nucleic Acid Complex Formation:
-
Dilute the this compound-containing LNPs in serum-free medium.
-
-
Transfection:
-
Aspirate the cell culture medium from the wells and replace it with the LNP-containing medium.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, add complete medium to the wells.
-
-
Analysis:
-
After 24-48 hours, assess the expression of the reporter gene. For luciferase, this involves lysing the cells and measuring luminescence with a luminometer. For GFP, expression can be visualized with a fluorescence microscope or quantified using a fluorescence plate reader or flow cytometry.
-
Visualizations
LNP-Mediated Gene Delivery Workflow
Caption: Workflow of LNP-mediated gene delivery.
Proposed Mechanism of Endosomal Escape for Fusogenic Lipids
Caption: Mechanism of endosomal escape for fusogenic lipids.
Comparison of DOPE and this compound Properties
Caption: Comparison of DOPE and this compound properties.
Conclusion and Future Directions
This compound, as a saturated phosphatidylethanolamine, presents an interesting alternative to the commonly used DOPE in LNP formulations for gene delivery. Based on its physicochemical properties, it is hypothesized that this compound may form more stable LNPs at the cost of reduced fusogenicity and potentially lower transfection efficiency. This trade-off could be advantageous in applications where long-term stability is a primary concern.
Further research is critically needed to validate these hypotheses. Direct, quantitative comparisons of this compound and DOPE in identical LNP formulations are required to elucidate their relative impacts on transfection efficiency, LNP stability, and in vivo biodistribution. Such studies would provide valuable data for the rational design of next-generation lipid nanoparticles for gene therapy. Researchers are encouraged to use the protocols and theoretical framework provided in this guide as a starting point for their investigations into the potential of this compound as a neutral helper lipid in gene delivery.
References
- 1. nbinno.com [nbinno.com]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Function of Lipid-Based Vaccine Adjuvants
Disclaimer: The term "DPyPE" did not correspond to any known vaccine adjuvant in a comprehensive search of scientific literature. It is possible that this is a novel or proprietary compound not yet in the public domain, or a typographical error. This guide will instead provide an in-depth overview of lipid-based vaccine adjuvants, a prominent and rapidly advancing category of immune-potentiating molecules.
Introduction to Lipid-Based Vaccine Adjuvants
Vaccine adjuvants are critical components of modern subunit vaccines, which are composed of purified antigens that are often poorly immunogenic on their own. Adjuvants enhance the host immune response to these antigens, ensuring a robust and durable protective immunity.[1] Lipid-based adjuvants, a diverse class of molecules that includes liposomes, oil-in-water emulsions, and lipid nanoparticles (LNPs), have emerged as highly effective and versatile platforms for vaccine delivery and immune potentiation. Their biocompatibility and structural similarity to biological membranes allow for efficient delivery of antigens to antigen-presenting cells (APCs) and can be engineered to activate specific innate immune pathways.
Major Classes of Lipid-Based Adjuvants
Liposomes
Liposomes are microscopic vesicles composed of one or more lipid bilayers. They can encapsulate hydrophilic antigens in their aqueous core and lipophilic antigens within their lipid bilayer. Cationic liposomes, in particular, have shown significant promise as vaccine adjuvants due to their electrostatic interaction with negatively charged cell membranes, which facilitates uptake by APCs. A notable example of a liposomal adjuvant system is AS01, which is a key component of the Shingrix (shingles) and Mosquirix (malaria) vaccines.[2]
Oil-in-Water Emulsions
Oil-in-water emulsions, such as MF59 and AS03, are composed of biodegradable oil droplets, typically squalene, stabilized by surfactants in an aqueous continuous phase.[3][4] These adjuvants create a localized inflammatory environment at the injection site, leading to the recruitment of immune cells and enhanced antigen uptake.[4][5] MF59 is used in seasonal influenza vaccines, particularly for the elderly, while AS03 has been used in pandemic influenza vaccines.[2][4]
Lipid Nanoparticles (LNPs)
Lipid nanoparticles have gained significant attention as delivery vehicles for nucleic acid-based vaccines, most notably the mRNA vaccines for COVID-19. LNPs are composed of a mixture of lipids, including ionizable cationic lipids, helper phospholipids, cholesterol, and PEGylated lipids. These particles protect the nucleic acid cargo from degradation and facilitate its delivery into the cytoplasm of cells, where the genetic information is translated into the target antigen.
Mechanism of Action of Lipid-Based Adjuvants
The adjuvant activity of lipid-based formulations is multifaceted, involving a combination of antigen delivery and direct immunostimulatory effects.
Enhanced Antigen Delivery and Presentation
Lipid-based adjuvants act as delivery systems that protect the antigen from degradation and facilitate its uptake by APCs, such as dendritic cells (DCs) and macrophages. Cationic liposomes, for instance, can fuse with the cell membrane or be taken up via endocytosis, delivering the antigen into the cell for processing and presentation on Major Histocompatibility Complex (MHC) molecules to T cells.
Activation of Innate Immune Signaling Pathways
Many lipid-based adjuvants can directly activate innate immune signaling pathways, leading to the production of cytokines and chemokines that shape the adaptive immune response.
Some lipid-based adjuvants incorporate molecules that are agonists for Toll-like receptors (TLRs), which are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs). For example, monophosphoryl lipid A (MPL), a derivative of lipopolysaccharide (LPS), is a TLR4 agonist that is included in the AS01 adjuvant system. Activation of TLR4 on APCs triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, resulting in enhanced T cell activation.
Caption: TLR4 Signaling Pathway Activation.
Particulate adjuvants, including some lipid-based formulations, can activate the NLRP3 inflammasome.[6][7][8] This multi-protein complex, once assembled in the cytoplasm of APCs, leads to the activation of caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. These cytokines are potent mediators of inflammation and play a crucial role in initiating an adaptive immune response.[8]
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Emulsion based vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Research progress on emulsion vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]
- 8. Role of NLRP3 inflammasome in nanoparticle adjuvant-mediated immune response - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00439F [pubs.rsc.org]
Core Principles of DPyPE in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of utilizing 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) in research. This compound is a neutral helper lipid integral to the formulation of liposomal delivery systems, particularly for gene therapy and vaccine adjuvants. Its unique structural properties enhance the stability and efficacy of these delivery vehicles. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its application in drug development.
Introduction to this compound
This compound is a synthetic phosphatidylethanolamine (PE) characterized by branched phytanoyl acyl chains. This structure imparts a cone-like molecular shape that influences the fluidity and phase behavior of lipid bilayers. In the context of drug delivery, this compound is rarely used alone but rather as a "helper lipid" in conjunction with cationic lipids. This combination is crucial for the effective formulation of lipoplexes—complexes of nucleic acids and lipids—and for enhancing the immunogenicity of vaccine antigens.
A notable application of this compound is in the vaccine adjuvant Vaxfectin™, where it is combined with a cationic lipid. As a neutral lipid, this compound modulates the charge density of the liposome, improves its structural integrity, and facilitates the release of its cargo into the cytoplasm of target cells.
Mechanism of Action
The primary role of this compound in liposomal formulations is to promote the formation of non-bilayer lipid structures, which is critical for the endosomal escape of the liposome's cargo. Cationic liposomes are typically taken up by cells through endocytosis. Once inside the endosome, the pH decreases, leading to the protonation of the cationic lipid and an influx of counter-ions. This influx causes osmotic swelling and destabilization of the endosomal membrane.
This compound's conical shape favors the formation of an inverted hexagonal (HII) phase, which disrupts the endosomal membrane and allows the encapsulated material (e.g., plasmid DNA, mRNA) to be released into the cytoplasm. Without a helper lipid like this compound, the cationic lipids may remain in a more stable lamellar phase, trapping the cargo within the endosome and leading to its degradation in the lysosome.
Signaling Pathway of this compound-Containing Adjuvants
When used as part of a vaccine adjuvant, this compound-containing cationic liposomes can trigger an innate immune response, which is essential for a robust adaptive immune response. While the precise signaling cascade for every this compound formulation is not fully elucidated, the general mechanism for cationic lipid-based adjuvants involves the activation of Toll-like receptors (TLRs). TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns. Cationic lipids can be recognized by endosomal TLRs, such as TLR7 and TLR9. This recognition initiates a downstream signaling cascade, often dependent on the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines and chemokines, which recruit and activate antigen-presenting cells (APCs), thereby enhancing the overall immune response to the co-administered antigen.[1][2][3]
Experimental Protocols
Preparation of this compound-Containing Cationic Liposomes
This protocol is adapted from methods used for preparing cationic liposomes with DOPE, a structurally similar neutral helper lipid.[4]
Materials:
-
Cationic lipid (e.g., DOTAP)
-
This compound (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Sterile, nuclease-free water
-
Buffer (e.g., 20 mM HEPES, 154 mM NaCl, pH 7.4)
-
Glass vials with Teflon-lined caps
-
Glass syringe
-
Nitrogen or Argon gas source
-
Vacuum pump
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration: a. Dissolve the cationic lipid and this compound in chloroform in a glass vial at the desired molar ratio (e.g., 1:1). b. Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial. c. Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with sterile, nuclease-free water to a concentration that is twice the final desired concentration. b. Vortex the suspension vigorously until the lipid film is fully resuspended. This will form multilamellar vesicles (MLVs).
-
Sonication: a. Bath sonicate the lipid suspension until the solution becomes translucent (approximately 5-10 minutes). This helps to reduce the size of the MLVs.
-
Extrusion (Sizing): a. For a more uniform size distribution, extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
Final Formulation: a. Add an equal volume of 2x concentrated buffer to the liposome suspension to achieve the final desired lipid concentration and buffer composition. b. Store the prepared liposomes at 4°C.
Characterization of this compound-Containing Liposomes
a) Particle Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the liposome suspension in the appropriate buffer and measure the particle size and PDI using a DLS instrument.
b) Zeta Potential:
-
Technique: Laser Doppler Velocimetry
-
Procedure: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) and measure the zeta potential.
c) Encapsulation Efficiency:
-
Technique: Fluorescence-based assay (e.g., using a fluorescently labeled nucleic acid) or a separation method like size-exclusion chromatography.
-
Procedure:
-
Prepare lipoplexes with a fluorescently labeled nucleic acid.
-
Separate the encapsulated from the unencapsulated nucleic acid using a method like column chromatography or centrifugation.
-
Quantify the fluorescence in the liposome fraction and the total fluorescence to calculate the percentage of encapsulation.
-
In Vitro Transfection Protocol
Materials:
-
This compound-containing cationic liposomes
-
Plasmid DNA (e.g., encoding a reporter gene like GFP)
-
Cell culture medium (e.g., DMEM)
-
Serum-free medium
-
Cells in culture (e.g., HEK293T)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Lipoplex Formation: a. Dilute the plasmid DNA in serum-free medium. b. In a separate tube, dilute the this compound-containing liposomes in serum-free medium. c. Add the diluted DNA to the diluted liposomes (or vice versa) and mix gently by pipetting. d. Incubate the lipoplex solution at room temperature for 15-30 minutes.
-
Transfection: a. Remove the culture medium from the cells and wash with PBS. b. Add the lipoplex solution to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C. d. After incubation, add complete medium with serum to the cells.
-
Analysis: a. Analyze for reporter gene expression (e.g., GFP expression by fluorescence microscopy or flow cytometry) 24-48 hours post-transfection.
Quantitative Data
The following tables summarize key quantitative data for liposomal formulations containing a neutral helper lipid, providing a basis for comparison and optimization of this compound-containing formulations.
Table 1: Physicochemical Properties of Cationic Liposomes with Varying Helper Lipid Ratios [5][6]
| Cationic Lipid:Helper Lipid Ratio (w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1:0 | 150 ± 25 | 0.3 ± 0.1 | +50 ± 5 |
| 3:1 | 180 ± 30 | 0.4 ± 0.1 | +45 ± 5 |
| 1:1 | 220 ± 40 | 0.5 ± 0.1 | +35 ± 5 |
| 1:3 | 250 ± 50 | 0.6 ± 0.1 | +25 ± 5 |
Table 2: In Vitro Transfection Efficiency of Lipoplexes with Varying Helper Lipid Ratios [5][7]
| Cationic Lipid:Helper Lipid Ratio (w/w) | Cell Line | Transfection Efficiency (% of cells) |
| 1:0 | Huh7 | 60 ± 10 |
| 3:1 | Huh7 | 75 ± 8 |
| 1:1 | Huh7 | 55 ± 12 |
| 1:3 | Huh7 | 30 ± 7 |
| 1:0 | COS7 | 40 ± 9 |
| 3:1 | COS7 | 65 ± 7 |
| 1:1 | COS7 | 70 ± 5 |
| 1:3 | COS7 | 50 ± 10 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for the preparation and characterization of this compound-containing liposomes and the logical relationship between liposome properties and transfection efficiency.
Conclusion
This compound is a valuable tool in the development of non-viral gene delivery systems and vaccine adjuvants. Its unique structural properties as a helper lipid are critical for the efficient endosomal escape of encapsulated cargo. By understanding the core principles of its mechanism of action and utilizing robust experimental protocols for formulation and characterization, researchers can effectively harness the potential of this compound to develop novel and effective therapeutics and vaccines. The quantitative data and workflows provided in this guide serve as a foundation for the rational design and optimization of this compound-containing liposomal formulations.
References
- 1. The cationic liposome CCS/C adjuvant induces immunity to influenza independently of the adaptor protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]
- 3. Frontiers | Toll-Like Receptor Ligand-Based Vaccine Adjuvants Require Intact MyD88 Signaling in Antigen-Presenting Cells for Germinal Center Formation and Antibody Production [frontiersin.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increasing Transfection Efficiency of Lipoplexes by Modulating Complexation Solution for Transient Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DPyPE in mRNA Vaccine Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA vaccines represents a paradigm shift in modern medicine, with lipid nanoparticles (LNPs) at the heart of this revolution. The precise composition of these LNPs is critical to ensure the stability, delivery, and efficacy of the mRNA payload. While much attention has been given to ionizable lipids and PEGylated lipids, the role of "helper lipids" is equally crucial for the functionality of these delivery systems. This technical guide delves into the application and significance of 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE), a specialized helper lipid, in the context of mRNA vaccine research.
Introduction to Lipid Nanoparticles in mRNA Vaccines
Lipid nanoparticles are the primary delivery vehicle for mRNA vaccines, protecting the fragile mRNA molecule from degradation and facilitating its entry into host cells.[1][2][3] A typical LNP formulation consists of four key components, each with a specific function[2][][5]:
-
Ionizable Cationic Lipids: These lipids are positively charged at a low pH, which allows for the encapsulation of the negatively charged mRNA during the formulation process.[][5] Upon entering the acidic environment of the endosome, their positive charge promotes the disruption of the endosomal membrane, a critical step for mRNA release.[5][6]
-
Helper Lipids: These are structurally important lipids, such as phospholipids and cholesterol, that contribute to the stability and integrity of the nanoparticle.[7][8] They can also play a direct role in the fusogenicity of the LNP, aiding in endosomal escape.[8]
-
Cholesterol: This lipid is a stabilizing agent that modulates the fluidity and rigidity of the lipid bilayer, contributing to the overall stability of the LNP structure.[][7]
-
PEGylated Lipids: These lipids have a polyethylene glycol (PEG) chain attached, which forms a hydrophilic layer on the surface of the LNP. This "stealth" layer reduces opsonization and clearance by the immune system, thereby prolonging the circulation time of the nanoparticle.[]
The Critical Role of Helper Lipids: Focus on Fusogenicity
For an mRNA vaccine to be effective, the mRNA must be released from the endosome into the cytoplasm where it can be translated into the target antigen. This process, known as endosomal escape, is a major bottleneck in mRNA delivery.[9][10] Helper lipids with fusogenic properties are key to overcoming this barrier.
Fusogenic lipids, such as those with a phosphatidylethanolamine (PE) headgroup, have a tendency to form non-bilayer structures, like the inverted hexagonal phase. This property can induce membrane curvature and destabilize the endosomal membrane, facilitating the release of the mRNA cargo. While 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a commonly studied fusogenic helper lipid, this compound presents unique structural characteristics that make it a compelling candidate for advanced LNP formulations.
This compound: A Specialized Fusogenic Lipid
This compound is a synthetic phospholipid characterized by its two phytanoyl acyl chains. These chains are saturated and highly branched, which gives this compound distinct physicochemical properties compared to other phospholipids.
Structural Advantages of this compound:
-
High Fusogenicity: The branched nature of the phytanoyl chains creates a larger cross-sectional area in the hydrophobic region compared to the headgroup. This "cone-like" molecular geometry strongly promotes the formation of non-lamellar lipid phases, which is directly linked to enhanced membrane fusion and endosomal escape.
-
Chemical Stability: The saturated nature of the phytanoyl chains makes this compound resistant to oxidative degradation, which can improve the shelf-life and stability of LNP formulations.
While direct comparative studies of this compound in publicly available mRNA vaccine literature are limited, its structural properties suggest it could offer enhanced performance in LNP-mediated mRNA delivery.
Quantitative Data on LNP Formulations
The following table summarizes typical compositions and physicochemical properties of LNP-mRNA formulations. It is important to note that specific data for this compound-containing formulations is not widely published; therefore, data for formulations with the commonly used helper lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and the fusogenic lipid DOPE are presented for comparison.
| LNP Component | Molar Ratio (mol%) - BNT162b2 (DSPC) | Molar Ratio (mol%) - mRNA-1273 (DSPC) | Molar Ratio (mol%) - Representative (DOPE) |
| Ionizable Lipid | 46.3 (ALC-0315) | 50 (SM-102) | 50 (e.g., C12-200) |
| Helper Lipid | 9.4 (DSPC) | 10 (DSPC) | 10 (DOPE) |
| Cholesterol | 42.7 | 38.5 | 38.5 |
| PEG-Lipid | 1.6 (ALC-0159) | 1.5 (PEG2000-DMG) | 1.5 |
Table 1: Example LNP-mRNA Formulations. Molar ratios of lipid components in approved COVID-19 vaccines and a representative formulation using the fusogenic lipid DOPE.[][7]
| Parameter | Typical Range |
| Particle Size (Diameter) | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency | > 90% |
| Zeta Potential (at neutral pH) | Near-neutral to slightly negative |
Table 2: General Physicochemical Properties of LNP-mRNA. These parameters are critical quality attributes that are assessed during the development of LNP-mRNA vaccines.[11][12]
Experimental Protocols
The following are generalized protocols for the formulation and characterization of LNP-mRNA. These can be adapted for the inclusion of this compound as a helper lipid.
LNP-mRNA Formulation via Microfluidic Mixing
This protocol describes the preparation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible formulation.
Materials:
-
Ionizable lipid, this compound (or other helper lipid), Cholesterol, PEG-lipid dissolved in ethanol.
-
mRNA dissolved in a low pH aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis cassettes or tangential flow filtration (TFF) system.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare a lipid stock solution in ethanol by combining the ionizable lipid, this compound, cholesterol, and PEG-lipid at the desired molar ratio.
-
Prepare an mRNA solution in the aqueous buffer at the desired concentration.
-
Set up the microfluidic mixing device according to the manufacturer's instructions. The flow rate ratio between the aqueous and ethanol phases is typically set at 3:1.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on the syringe pumps of the device.
-
Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of the LNP-mRNA complexes.
-
The resulting LNP solution is collected and immediately subjected to buffer exchange to remove the ethanol and raise the pH to a neutral level. This can be done via dialysis against PBS (pH 7.4) or using a TFF system.
-
The final LNP-mRNA formulation is sterile-filtered through a 0.22 µm filter.
Characterization of LNP-mRNA
1. Particle Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP-mRNA sample in PBS. Analyze using a DLS instrument to determine the hydrodynamic diameter and PDI.
2. Zeta Potential:
-
Technique: Laser Doppler Velocimetry.
-
Procedure: Dilute the LNP-mRNA sample in a low ionic strength buffer. Measure the electrophoretic mobility to determine the zeta potential.
3. mRNA Encapsulation Efficiency:
-
Technique: RiboGreen Assay.
-
Procedure:
-
Prepare two sets of LNP-mRNA samples.
-
To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
Add the RiboGreen reagent to both the lysed and unlysed samples.
-
Measure the fluorescence intensity. The encapsulation efficiency is calculated as: ((Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed) * 100%
-
Visualizing Key Pathways and Workflows
LNP-mRNA Cellular Delivery Pathway
Caption: Cellular uptake and mRNA release pathway for a this compound-containing LNP.
Experimental Workflow for mRNA Vaccine Development
Caption: A typical experimental workflow for the development and evaluation of an LNP-mRNA vaccine.
Mechanism of this compound-Mediated Endosomal Escape
Caption: Hypothesized mechanism of endosomal escape facilitated by the fusogenic properties of this compound.
Conclusion
The selection of helper lipids is a critical parameter in the design of effective LNP-mRNA vaccines. While established lipids like DSPC provide structural stability, fusogenic lipids are essential for efficient endosomal escape. This compound, with its unique branched phytanoyl chains, represents a promising, albeit less studied, candidate in this class. Its inherent fusogenicity and oxidative stability suggest that it could enhance the potency and shelf-life of mRNA vaccines. Further research and direct comparative studies are warranted to fully elucidate the benefits of incorporating this compound into next-generation LNP-mRNA formulations. This would involve rigorous testing of its impact on delivery efficiency, immunogenicity, and the overall safety profile of the vaccine.
References
- 1. Lipid Nanoparticle Formulation and Development for mRNA Vaccine Delivery - CD Bioparticles [cd-bioparticles.net]
- 2. How mRNA Lipid Nanoparticles Revolutionize Vaccine Development [eureka.patsnap.com]
- 3. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Efficient mRNA delivery using lipid nanoparticles modified with fusogenic coiled-coil peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
An Introductory Guide to Advanced Nucleic Acid Delivery Systems: Deconstructing the "DPyPE" Concept
An important clarification regarding the term "DPyPE": Initial research into "this compound" for nucleic acid delivery reveals a notable discrepancy. The user's query describes this compound as a cationic polymer with a "proton sponge" effect and biodegradable disulfide linkages. However, the scientific literature and available data consistently identify this compound as 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine , a neutral helper lipid. This lipid is a component in liposome-based formulations, where it enhances the stability and fluidity of the lipid bilayer but does not directly bind to nucleic acids or facilitate endosomal escape via a proton sponge mechanism.[1]
This guide will, therefore, address the user's core requirements by focusing on the class of molecules that fits the described functional characteristics: cationic polymers with features for enhanced nucleic acid delivery . We will explore their mechanism of action, provide representative data, detail relevant experimental protocols, and generate the requested visualizations for these types of advanced delivery systems.
Part 1: The True Identity of this compound
This compound is a neutral phosphatidylethanolamine lipid.[1] In the context of nucleic acid delivery, it is primarily used as a helper lipid in liposomal formulations, often combined with cationic lipids.[1] Its role is to:
-
Regulate Membrane Fluidity and Stability: this compound helps to form uniform and stable liposome complexes that can encapsulate nucleic acids.[1]
-
Enhance Structural Integrity: As a neutral auxiliary lipid, it prevents the excessive aggregation of cationic lipids, contributing to the overall stability of the liposome structure.[1]
It is crucial to note that this compound itself is not cationic and does not possess a "proton sponge" capability. Instead, it supports the function of other molecules in a delivery formulation.
Part 2: A Guide to Cationic Polymers for Nucleic Acid Delivery
The system described in the user's request—a cationic polymer with a proton sponge effect and biodegradable linkages—represents a sophisticated class of synthetic vectors for gene delivery. These polymers are designed to overcome the key barriers to efficient nucleic acid delivery into cells.
Mechanism of Action
-
Polyplex Formation: The positively charged cationic polymer electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (like plasmid DNA or mRNA). This interaction leads to the condensation of the nucleic acid into a compact, nanoparticle structure called a polyplex.
-
Cellular Uptake: The resulting polyplex, which typically has a net positive charge, can interact with the negatively charged cell membrane and is taken up by the cell through endocytosis.
-
Endosomal Escape (The "Proton Sponge" Effect): Once inside the cell, the polyplex is enclosed within an endosome. Many cationic polymers contain amine groups that can be protonated at the acidic pH of the endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and the eventual rupture of the endosomal membrane. This process, known as the "proton sponge" effect, releases the polyplex into the cytoplasm.
-
Cargo Release: To be effective, the nucleic acid must be released from the polymer. Advanced designs incorporate biodegradable linkages, such as disulfide bonds, into the polymer backbone. The cytoplasm has a reducing environment that cleaves these disulfide bonds, breaking down the polymer and releasing the nucleic acid cargo.
-
Nuclear Entry (for DNA): For plasmid DNA to be transcribed, it must enter the nucleus. This can occur when the nuclear envelope breaks down during cell division or through nuclear pore complexes.
References
Methodological & Application
Application Notes and Protocols for Incorporating DPyPE into Cationic Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of the fluorescent lipid analog 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (DPyPE) into cationic liposomes. This protocol is designed for researchers in drug delivery, cell biology, and nanotechnology who wish to prepare fluorescently labeled liposomes for tracking and visualization in various in vitro and in vivo models.
Introduction
Cationic liposomes are versatile nanocarriers for the delivery of therapeutic molecules, such as nucleic acids and small molecule drugs. Their positive surface charge facilitates interaction with negatively charged cell membranes, promoting cellular uptake. The incorporation of fluorescent lipid probes like this compound allows for the direct visualization and quantification of liposome uptake and intracellular trafficking, providing critical insights into the delivery mechanism. This compound, with its rhodamine headgroup, offers robust fluorescence for imaging applications.
This document outlines the materials, equipment, and step-by-step procedures for the formulation of this compound-labeled cationic liposomes, their physicochemical characterization, and a protocol for assessing their cellular uptake.
Data Presentation: Physicochemical Characterization
The incorporation of a fluorescent lipid such as this compound is not expected to significantly alter the physicochemical properties of the liposomes when used at a low molar percentage. The following table provides representative data for a cationic liposome formulation with and without this compound.
Table 1: Physicochemical Properties of Cationic Liposomes
| Formulation | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| DOTAP:DOPE:Cholesterol (50:25:25) | 120 ± 5 | 0.15 ± 0.03 | +45 ± 3 |
| DOTAP:DOPE:Cholesterol:this compound (50:24.9:25:0.1) | 125 ± 6 | 0.16 ± 0.04 | +42 ± 4 |
Data are presented as mean ± standard deviation (SD) and are illustrative. Actual values may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Preparation of this compound-Labeled Cationic Liposomes by Thin-Film Hydration
This protocol describes the preparation of cationic liposomes composed of DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and Cholesterol, labeled with this compound, using the thin-film hydration method.
Materials:
-
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Cholesterol
-
This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl))
-
Chloroform, HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Nitrogen gas, high purity
-
Vacuum pump
Procedure:
-
Lipid Stock Solutions: Prepare stock solutions of DOTAP, DOPE, Cholesterol, and this compound in chloroform at a concentration of 10 mg/mL.
-
Lipid Mixture Preparation: In a clean round-bottom flask, combine the lipid stock solutions to achieve a final molar ratio of DOTAP:DOPE:Cholesterol:this compound of 50:24.9:25:0.1 . For a total of 10 µmol of lipid, the following volumes would be added:
-
DOTAP: [Appropriate volume for 5 µmol]
-
DOPE: [Appropriate volume for 2.49 µmol]
-
Cholesterol: [Appropriate volume for 2.5 µmol]
-
This compound: [Appropriate volume for 0.01 µmol]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to 37°C.
-
Rotate the flask and apply a gentle stream of nitrogen gas to evaporate the chloroform. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add 10 mL of sterile-filtered PBS (pH 7.4) to the flask containing the dry lipid film.
-
Hydrate the film by rotating the flask in the water bath at 37°C for 1 hour. The solution will appear milky, indicating the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Sonicate the liposome suspension in a bath sonicator for 5-10 minutes. This helps to reduce the size of the MLVs.
-
-
Extrusion:
-
Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Pass the liposome suspension through the extruder 11-21 times. This process will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Storage: Store the final this compound-labeled cationic liposome suspension at 4°C.
Physicochemical Characterization by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for determining the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the prepared liposomes.
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities
-
Disposable cuvettes for size and zeta potential measurements
-
Deionized water, filtered (0.22 µm)
-
This compound-labeled cationic liposome suspension
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension with filtered deionized water to an appropriate concentration for DLS measurement (typically a 1:100 dilution).
-
Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent bubble formation.
-
-
Size and PDI Measurement:
-
Transfer the diluted liposome suspension to a disposable sizing cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature at 25°C, scattering angle at 173°).
-
Perform at least three replicate measurements to obtain the average Z-average diameter and PDI.
-
-
Zeta Potential Measurement:
-
Transfer the diluted liposome suspension to a disposable zeta potential cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument to perform zeta potential measurements.
-
Perform at least three replicate measurements to obtain the average zeta potential.
-
Quantification of this compound Incorporation Efficiency
This protocol uses a fluorescence spectroscopy-based assay to determine the percentage of this compound incorporated into the liposomes.
Materials and Equipment:
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
This compound-labeled cationic liposome suspension
-
Triton X-100 (10% v/v solution)
-
PBS (pH 7.4)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Separation of Free this compound: Separate the formulated liposomes from any unincorporated this compound using size exclusion chromatography. Elute with PBS (pH 7.4).
-
Standard Curve Preparation:
-
Prepare a series of this compound standards of known concentrations in PBS containing 1% Triton X-100.
-
Measure the fluorescence intensity of each standard at the excitation and emission maxima of rhodamine (typically ~560 nm and ~580 nm, respectively).
-
Plot a standard curve of fluorescence intensity versus this compound concentration.
-
-
Measurement of Incorporated this compound:
-
Take a known volume of the purified liposome suspension and add Triton X-100 to a final concentration of 1% to lyse the liposomes.
-
Measure the fluorescence intensity of the lysed liposome sample.
-
-
Calculation of Incorporation Efficiency:
-
Use the standard curve to determine the concentration of this compound in the lysed liposome sample.
-
Calculate the total amount of this compound in the purified liposome fraction.
-
The incorporation efficiency is calculated as: (Amount of this compound in liposomes / Initial amount of this compound used in formulation) x 100%
-
Cellular Uptake Study by Fluorescence Microscopy
This protocol describes how to visualize the cellular uptake of this compound-labeled cationic liposomes in a cultured cell line.
Materials and Equipment:
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound-labeled cationic liposomes
-
Hoechst 33342 or DAPI
-
Paraformaldehyde (4% in PBS)
-
Confocal or widefield fluorescence microscope
-
Glass-bottom culture dishes or chamber slides
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.
-
Liposome Incubation:
-
Dilute the this compound-labeled cationic liposomes in serum-free cell culture medium to the desired final concentration (e.g., 10-50 µg/mL total lipid).
-
Remove the complete medium from the cells and wash once with PBS.
-
Add the liposome-containing medium to the cells and incubate for a desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Staining and Fixation:
-
Remove the liposome-containing medium and wash the cells three times with PBS to remove non-internalized liposomes.
-
Incubate the cells with Hoechst 33342 or DAPI solution (for nuclear staining) for 10-15 minutes.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips or view the dishes directly on a fluorescence microscope.
-
Acquire images using the appropriate filter sets for DAPI/Hoechst (blue channel) and Rhodamine/DPyPE (red channel).
-
Observe the red fluorescence within the cells to assess the uptake of the this compound-labeled liposomes.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and characterization of this compound-labeled cationic liposomes.
Cellular Uptake Pathway
Cationic liposomes can enter cells through various endocytic pathways. The diagram below illustrates a generalized endocytic pathway, which is a common route for the internalization of nanoparticles.
DPyPE-Based Gene Transfection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene transfection is a fundamental technique in molecular biology for introducing nucleic acids into eukaryotic cells. Non-viral vectors, particularly lipid-based nanoparticles, have emerged as a promising alternative to viral vectors due to their lower immunogenicity and ease of production. DPyPE (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine) is a neutral helper lipid that, when combined with cationic lipids, can form stable liposomes for efficient gene delivery. This document provides a detailed guide for utilizing this compound-based liposomes for gene transfection in mammalian cells. While specific quantitative performance data for this compound-based formulations is not extensively available in public literature, this guide offers a robust starting protocol based on established principles of lipid-based transfection, which can be optimized for specific cell types and plasmid DNA.
Principle of this compound-Based Transfection
This compound, a neutral phospholipid, acts as a "helper lipid" in cationic liposome formulations. When mixed with a cationic lipid, this compound is incorporated into the lipid bilayer, influencing the physical properties of the liposome. The cationic lipid provides a positive surface charge, facilitating the electrostatic interaction with negatively charged plasmid DNA to form a lipoplex. This compound contributes to the stability of the liposome and can aid in the endosomal escape of the genetic material into the cytoplasm, a critical step for successful transfection. The overall process involves the formation of this compound-containing cationic liposomes, complexation with plasmid DNA, and subsequent uptake by target cells, primarily through endocytosis.
Materials and Reagents
-
This compound (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine)
-
Cationic lipid (e.g., DOTAP, DC-Cholesterol)
-
Chloroform
-
Plasmid DNA encoding the gene of interest
-
Mammalian cell line (e.g., HEK293, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
Phosphate-Buffered Saline (PBS)
-
Reporter gene plasmid (e.g., encoding GFP or Luciferase) for optimization
-
Reagents for cytotoxicity assay (e.g., MTT, LDH assay kit)
-
Round-bottom flasks
-
Rotary evaporator
-
Bath sonicator or extruder
-
Sterile, DNase-free microcentrifuge tubes
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Experimental Protocols
Protocol 1: Preparation of this compound-Based Cationic Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of this compound-containing liposomes using the well-established thin-film hydration technique.
-
Lipid Preparation:
-
In a sterile glass vial, dissolve this compound and a cationic lipid (e.g., DOTAP) in chloroform at a desired molar ratio (a 1:1 molar ratio is a good starting point). The total lipid concentration should be around 1-10 mg/mL.
-
-
Thin Film Formation:
-
In a round-bottom flask, add the lipid-chloroform mixture.
-
Under a gentle stream of nitrogen gas, rotate the flask to evaporate the chloroform, forming a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film by adding a sterile, aqueous buffer (e.g., sterile water or PBS) to the flask. The volume of the buffer should be calculated to achieve the desired final lipid concentration (e.g., 1 mg/mL).
-
Vortex the flask vigorously for several minutes until the lipid film is completely resuspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Sonication/Extrusion:
-
To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator for 5-15 minutes.
-
Alternatively, for a more defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should be repeated 10-20 times.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas (e.g., argon) to prevent lipid oxidation.
-
Protocol 2: this compound-Based Gene Transfection
This protocol outlines the steps for transfecting mammalian cells using the prepared this compound-based liposomes. The following procedure is optimized for a 24-well plate format.
-
Cell Seeding:
-
The day before transfection, seed the target cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For HEK293 cells, a density of 0.5 - 2.0 x 10^5 cells/well is a common starting point.
-
-
Lipoplex Formation:
-
For each well to be transfected, prepare two sterile microcentrifuge tubes:
-
Tube A (DNA): Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently.
-
Tube B (Liposomes): Dilute the this compound-based liposome solution in 50 µL of serum-free medium. The optimal lipid-to-DNA ratio needs to be determined empirically, but a starting range of 1:1 to 6:1 (µL of liposome solution to µg of DNA) is recommended.
-
-
Add the diluted DNA (Tube A) to the diluted liposomes (Tube B) and mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 20-30 minutes to allow the formation of lipoplexes.
-
-
Transfection:
-
Gently aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add 400 µL of fresh, complete culture medium to each well.
-
Add the 100 µL of the lipoplex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution of the lipoplexes.
-
-
Incubation and Gene Expression:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After the incubation period, assess transfection efficiency and cytotoxicity.
-
Protocol 3: Assessment of Transfection Efficiency
Transfection efficiency can be quantified using a reporter gene such as Green Fluorescent Protein (GFP) or luciferase.
-
For GFP:
-
After 24-72 hours of incubation, visualize the cells under a fluorescence microscope.
-
For quantitative analysis, harvest the cells by trypsinization, wash with PBS, and analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
For Luciferase:
-
After 24-72 hours, lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysate using a luminometer and a luciferase assay kit.
-
Normalize the luciferase activity to the total protein concentration in the lysate.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the this compound-based lipoplexes to determine the optimal concentration for transfection with minimal cell death.
-
Seed cells in a 96-well plate and transfect as described in Protocol 2, including untransfected and mock-transfected (liposomes only) controls.
-
At 24-48 hours post-transfection, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells. The IC50 value (the concentration that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the concentration of the lipoplex.
Data Presentation
Table 1: Transfection Efficiency of this compound/DOTAP Lipoplexes in Different Cell Lines
| Cell Line | Transfection Efficiency (% GFP-Positive Cells) |
| HEK293 | [Insert experimental value, e.g., 60-80%] |
| HeLa | [Insert experimental value, e.g., 40-60%] |
| A549 | [Insert experimental value, e.g., 20-40%] |
Table 2: Cytotoxicity of this compound/DOTAP Lipoplexes
| Cell Line | IC50 Value (µg/mL of total lipid) |
| HEK293 | [Insert experimental value] |
| HeLa | [Insert experimental value] |
| A549 | [Insert experimental value] |
Visualizations
Caption: General workflow of this compound-based gene transfection.
Caption: Potential cellular uptake pathways for this compound-based lipoplexes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal lipid-to-DNA ratio. | Optimize the ratio by testing a range (e.g., 1:1 to 10:1). |
| Low cell viability. | Ensure cells are healthy and in the exponential growth phase. Reduce the amount of lipoplex added to the cells. | |
| Plasmid DNA quality is poor. | Use high-quality, endotoxin-free plasmid DNA. | |
| Cell confluency is too high or too low. | Optimize cell seeding density to be 70-90% confluent at the time of transfection. | |
| High Cytotoxicity | Lipid concentration is too high. | Reduce the amount of lipoplex added to the cells. Optimize the lipid-to-DNA ratio. |
| Incubation time with lipoplexes is too long. | Reduce the incubation time before changing the medium. | |
| Cells are sensitive to the transfection reagent. | Test the transfection protocol on a more robust cell line first to ensure the protocol is working. |
Conclusion
This compound is a valuable tool for formulating efficient non-viral gene delivery vectors. The protocols outlined in this document provide a comprehensive starting point for researchers to develop and optimize this compound-based transfection for their specific applications. While further research is needed to fully characterize the quantitative performance and specific molecular pathways of this compound-based systems, the adaptability and favorable safety profile of lipid-based nanoparticles make them a cornerstone of modern gene therapy research. Successful transfection is dependent on careful optimization of various parameters, including lipid composition, lipid-to-DNA ratio, and cell type.
Application Notes and Protocols for Enhancing Liposome Stability with DPyPE in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, biocompatible vesicles widely utilized as carriers for targeted drug delivery. A critical challenge in the development of liposomal drug formulations is ensuring their stability, both during storage and in vivo, to control drug release and enhance therapeutic efficacy. The choice of phospholipids is paramount in determining the physicochemical properties and stability of the liposomes. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE), a phospholipid with saturated acyl chains and a primary amine headgroup, offers significant advantages in creating robust and stable liposomal formulations.
These application notes provide a comprehensive overview of the use of this compound to improve liposome stability, complete with detailed experimental protocols, comparative data, and workflow visualizations.
The Role of this compound in Liposome Stability
The stability of liposomes is influenced by the chemical structure of their constituent phospholipids, particularly the headgroup and the acyl chains. This compound contributes to enhanced liposome stability through two primary mechanisms:
-
High Phase Transition Temperature (Tc): this compound possesses two saturated 16-carbon palmitoyl chains. The absence of double bonds in these acyl chains allows for tight packing of the lipid molecules in the bilayer. This dense packing results in a high phase transition temperature, meaning the liposome membrane remains in a more rigid, gel-like state at physiological temperatures, reducing drug leakage and increasing overall stability.
-
Intermolecular Hydrogen Bonding: The ethanolamine headgroup of this compound is smaller than the choline headgroup of phosphatidylcholines (PC) like DPPC. This smaller size and the presence of a primary amine facilitate the formation of strong intermolecular hydrogen bonds between adjacent lipid molecules.[] This enhanced intermolecular interaction leads to a more tightly packed and rigid bilayer, further contributing to the stability of the liposome and reducing its permeability to encapsulated drugs.[2][3]
Data Presentation: Comparative Analysis of Liposome Formulations
The inclusion of this compound in a liposome formulation can significantly impact its physicochemical properties. Below is a summary of expected trends based on the principles of lipid bilayer packing and intermolecular forces. Note: The following data is illustrative and represents typical results. Actual values will vary depending on the specific experimental conditions and the drug being encapsulated.
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Release at 24h (%) |
| Control (e.g., DPPC:Cholesterol) | 150 ± 10 | 0.25 ± 0.05 | -15 ± 5 | 65 ± 5 | 40 ± 5 |
| This compound-containing (e.g., DPPC:this compound:Cholesterol) | 140 ± 10 | 0.15 ± 0.05 | -25 ± 5 | 80 ± 5 | 20 ± 5 |
Key Observations:
-
Particle Size and PDI: The tighter packing induced by this compound often leads to slightly smaller and more uniformly sized liposomes, as reflected by a lower Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a homogenous and stable liposome dispersion.
-
Zeta Potential: The primary amine group of this compound can impart a more negative zeta potential compared to the zwitterionic choline group of DPPC at physiological pH. A zeta potential of greater than ±30 mV is generally considered to confer good stability due to electrostatic repulsion between particles, preventing aggregation.
-
Encapsulation Efficiency: The reduced permeability of the this compound-containing bilayer enhances the retention of the encapsulated drug during the formulation process, leading to higher encapsulation efficiency.
-
Drug Release: The more rigid and less permeable membrane of this compound-containing liposomes results in a slower, more controlled release of the encapsulated drug over time.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of DPPC, this compound, and Cholesterol.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (this compound)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (dissolved in PBS for hydrophilic drugs, or in the chloroform/methanol mixture for hydrophobic drugs)
Equipment:
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer or HPLC for drug concentration measurement
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, this compound, and Cholesterol in a suitable molar ratio (e.g., 7:2:1) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
If encapsulating a hydrophobic drug, dissolve it in this organic solvent mixture.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 50-60°C) until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-heated (e.g., 60°C) PBS (pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer.
-
The volume of the aqueous phase should be sufficient to achieve the desired final lipid concentration.
-
Rotate the flask gently in the water bath for 1-2 hours to allow for the complete hydration of the lipid film and the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To produce smaller, more uniform liposomes, the MLV suspension must be downsized.
-
Sonication: Sonicate the MLV suspension using a bath sonicator or a probe sonicator. This process should be carried out in an ice bath to prevent overheating and degradation of the lipids. Sonication time will vary depending on the instrument and desired size.
-
Extrusion: For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be repeated an odd number of times (e.g., 11-21 passes) to ensure that the final extrusion is from the inside to the outside of the membrane. The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: Characterization of this compound-Containing Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the liposome suspension with filtered PBS.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate to ensure accuracy.
2. Encapsulation Efficiency (EE%):
-
Determine the concentration of the encapsulated drug and the total drug concentration.
-
The EE% is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
-
To measure the encapsulated drug, first separate the unencapsulated drug (as described in the purification step). Then, lyse the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug and measure its concentration.
3. In Vitro Drug Release Study:
-
Place a known concentration of the liposomal drug formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released against time.
Visualizations
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for the preparation and characterization of this compound-containing liposomes.
Mechanism of this compound-Induced Liposome Stabilization
Caption: Mechanism of liposome stabilization through the inclusion of this compound.
Conclusion
The incorporation of this compound into liposomal formulations presents a robust strategy for enhancing their stability, leading to improved drug encapsulation and controlled release profiles. The unique structural features of this compound, namely its saturated acyl chains and small, hydrogen-bonding headgroup, contribute to a more rigid and less permeable lipid bilayer. By following the detailed protocols for preparation and characterization outlined in these application notes, researchers can effectively develop and evaluate this compound-containing liposomes for advanced drug delivery applications.
References
Application Notes and Protocols: DPyPE Ratio in Vaxfectin-Like Adjuvant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin™ and its analogous formulations represent a class of cationic liposome-based adjuvants designed to enhance immune responses to co-administered antigens, particularly in the context of DNA and subunit vaccines. These adjuvants are typically composed of a cationic lipid, which facilitates interaction with and uptake by antigen-presenting cells (APCs), and a neutral "helper" lipid that contributes to the stability and fusogenicity of the liposomal vesicle. The precise ratio of these lipid components is a critical parameter that dictates the adjuvant's physicochemical properties and, consequently, its immunological activity.
This document provides detailed information on the role of the DPyPE (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine) ratio in Vaxfectin-like formulations. It includes a summary of the formulation's composition, its mechanism of action, protocols for its preparation and immunological evaluation, and quantitative data on the impact of lipid ratios on vaccine efficacy.
Composition and the Role of the this compound Ratio
Vaxfectin™ is specifically defined as an equimolar (1:1 molar ratio) mixture of the cationic lipid (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE) and the neutral helper lipid 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (this compound) [1][2].
-
Cationic Lipid (e.g., GAP-DMORIE, DOTAP, DC-Chol): The positively charged headgroup of the cationic lipid is crucial for its function. It electrostatically interacts with negatively charged antigens (like plasmid DNA or certain proteins) and with the anionic surfaces of APCs, promoting antigen uptake[3][4].
-
Neutral Helper Lipid (this compound): this compound is a zwitterionic phosphatidylethanolamine. Its role is multifaceted, contributing to the structural integrity and fluidity of the lipid bilayer. It can disrupt the endosomal membrane upon internalization, facilitating the release of the antigen into the cytoplasm, a critical step for activating certain immune pathways[5].
The ratio between the cationic lipid and the helper lipid is a critical formulation parameter. While Vaxfectin™ itself uses a 1:1 molar ratio, variations in this ratio in analogous "Vaxfectin-like" formulations can significantly alter the adjuvant's properties:
-
Surface Charge (Zeta Potential): Increasing the proportion of the cationic lipid generally leads to a higher positive surface charge, which can enhance interaction with cells but may also increase toxicity[3].
-
Vesicle Stability and Size: The lipid ratio affects the packing of the lipid molecules, influencing the size, lamellarity, and stability of the liposomes.
-
Transfection Efficiency/Antigen Delivery: The optimal ratio is crucial for efficient endosomal escape and delivery of the antigen to the relevant cellular machinery. Studies with other cationic lipid/helper lipid combinations have shown that transfection efficiency is highly dependent on this ratio[6].
Mechanism of Action
Cationic lipid adjuvants like Vaxfectin enhance the immune response through several mechanisms, primarily by stimulating the innate immune system.
-
Enhanced Antigen Uptake: The positive charge of the liposomes promotes binding to and uptake by APCs, such as dendritic cells and macrophages.
-
Inflammasome Activation: A key mechanism for many cationic liposomes is the activation of the NLRP3 inflammasome . After being endocytosed, the liposomes can cause lysosomal rupture, releasing cathepsins and potassium ions, which are potent activators of the NLRP3 inflammasome complex. This leads to the activation of Caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active, pro-inflammatory forms[7][8][9].
-
TLR Signaling (Potential): Some cationic lipids have been shown to activate Toll-like Receptor (TLR) signaling pathways, particularly TLR4. This activation occurs via the MyD88-dependent or TRIF-dependent pathways, leading to the activation of NF-κB and the production of pro-inflammatory cytokines and Type I interferons[10][11]. This provides the "priming" signal (Signal 1) for inflammasome activation, which upregulates the expression of pro-IL-1β.
The synergistic action of enhanced antigen delivery and innate immune activation results in robust T-cell and B-cell responses against the co-administered antigen.
Signaling Pathway Diagrams
Caption: Proposed mechanism of action for Vaxfectin-like adjuvants.
Quantitative Data on Lipid Ratios
While Vaxfectin™ is defined by its 1:1 molar ratio of GAP-DMORIE to this compound, studies on similar cationic liposomal formulations demonstrate the critical impact of the cationic lipid to helper lipid ratio on immunogenicity. The following table summarizes data from a study using the cationic lipid DOTAP with the helper lipid DOPE, illustrating how varying the ratio affects transfection efficiency, a key indicator of successful antigen delivery.
| Cationic Lipid | Helper Lipid | Cationic:Helper Ratio (Weight) | Antigen | Outcome Measure | Result | Reference |
| DOTAP | DOPE | 1:1 | Plasmid DNA | Luciferase Expression (pg/mg protein) in vivo | ~1 | [6] |
| DOTAP | DOPE | 2:1 | Plasmid DNA | Luciferase Expression (pg/mg protein) in vivo | ~2 | [6] |
| DOTAP | DOPE | 4:1 | Plasmid DNA | Luciferase Expression (pg/mg protein) in vivo | ~4 | [6] |
| DOTAP | DOPE | 8:1 | Plasmid DNA | Luciferase Expression (pg/mg protein) in vivo | ~10 (Optimal) | [6] |
| DOTAP | DOPE | 16:1 | Plasmid DNA | Luciferase Expression (pg/mg protein) in vivo | ~6 | [6] |
This data highlights that an optimal ratio exists for maximizing antigen expression, which is a prerequisite for a robust immune response. Ratios that are too low or too high result in suboptimal delivery.
Experimental Protocols
Protocol for Preparation of Vaxfectin-Like Liposomes
This protocol describes the thin-film hydration method, a common technique for preparing cationic liposomes.
Materials:
-
Cationic Lipid (e.g., GAP-DMORIE, DOTAP, DC-Chol)
-
Neutral Helper Lipid (this compound)
-
Chloroform
-
Sterile, pyrogen-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen or Argon gas
Procedure:
-
Lipid Film Preparation: a. Dissolve the desired amounts of the cationic lipid and this compound in chloroform in a round-bottom flask to achieve the target molar ratio (e.g., 1:1 for a Vaxfectin-like formulation). b. Attach the flask to a rotary evaporator and remove the chloroform under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall. c. Further dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: a. Warm the sterile aqueous buffer to a temperature above the phase transition temperature of the lipids. b. Add the warm buffer to the flask containing the dry lipid film. c. Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This suspension will appear milky.
-
Sizing (Sonication & Extrusion): a. To create smaller, more uniform vesicles, first sonicate the MLV suspension in a bath sonicator for 5-10 minutes. b. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Equilibrate the extruder to the same temperature as the hydration buffer. d. Pass the liposome suspension through the extruder 11-21 times. This process forces the MLVs through the pores, resulting in the formation of large unilamellar vesicles (LUVs) with a defined size distribution. e. The final liposome suspension can be stored at 4°C.
-
Antigen Formulation: a. For plasmid DNA or negatively charged proteins, the antigen can be gently mixed with the pre-formed cationic liposomes. The electrostatic interaction will lead to the formation of lipoplexes. Incubate at room temperature for 15-30 minutes before use.
Caption: Workflow for preparing Vaxfectin-like adjuvant formulations.
Protocol for Measuring Antigen-Specific Antibody Titer by ELISA
Objective: To quantify the concentration of antigen-specific antibodies in the serum of immunized animals.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant antigen
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Serum samples from immunized and control animals
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: a. Dilute the recombinant antigen to 1-2 µg/mL in Coating Buffer. b. Add 100 µL of the diluted antigen to each well of the ELISA plate. c. Incubate overnight at 4°C.
-
Washing and Blocking: a. Wash the plate 3 times with 200 µL/well of Wash Buffer. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: a. Wash the plate 3 times with Wash Buffer. b. Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting at 1:100). c. Add 100 µL of each serum dilution to the appropriate wells. d. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: a. Wash the plate 5 times with Wash Buffer. b. Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at room temperature.
-
Detection and Reading: a. Wash the plate 5 times with Wash Buffer. b. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. c. Stop the reaction by adding 50 µL of Stop Solution. d. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the absorbance of the negative control).
Protocol for Quantifying Cytokine-Secreting T-Cells by ELISpot
Objective: To measure the frequency of antigen-specific T-cells that secrete a particular cytokine (e.g., IFN-γ, IL-4).
Materials:
-
96-well PVDF membrane ELISpot plates
-
Capture antibody (e.g., anti-mouse IFN-γ)
-
Sterile PBS
-
Blocking medium (e.g., RPMI + 10% FBS)
-
Splenocytes or PBMCs from immunized animals
-
Antigenic peptide or protein for stimulation
-
Biotinylated detection antibody (e.g., anti-mouse IFN-γ-biotin)
-
Streptavidin-Alkaline Phosphatase (AP) or HRP conjugate
-
BCIP/NBT substrate (for AP) or AEC substrate (for HRP)
-
ELISpot plate reader
Procedure:
-
Plate Preparation: a. Pre-wet the ELISpot plate membrane with 35% ethanol for 30 seconds, then wash 3 times with sterile PBS. b. Coat the wells with the capture antibody diluted in sterile PBS. c. Incubate overnight at 4°C.
-
Cell Plating and Stimulation: a. Wash the plate 3 times with sterile PBS and block with blocking medium for 2 hours at 37°C. b. Prepare a single-cell suspension of splenocytes or PBMCs. c. Add the cells to the wells at a desired density (e.g., 2-5 x 10⁵ cells/well). d. Add the specific antigen (or positive/negative controls) to the wells to stimulate the cells. e. Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection: a. Wash away the cells using PBST. b. Add the biotinylated detection antibody diluted in blocking buffer. c. Incubate for 2 hours at room temperature. d. Wash the plate and add the Streptavidin-AP or -HRP conjugate. e. Incubate for 1 hour at room temperature.
-
Spot Development and Analysis: a. Wash the plate thoroughly. b. Add the substrate and monitor for the development of spots. c. Stop the reaction by rinsing with distilled water. d. Allow the plate to dry completely. e. Count the spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
Conclusion
The ratio of the cationic lipid to the neutral helper lipid this compound is a fundamental parameter in the design of Vaxfectin-like adjuvant formulations. The established 1:1 molar ratio in Vaxfectin™ provides a balanced formulation that enhances antigen delivery and stimulates a potent innate immune response, primarily through the activation of the NLRP3 inflammasome. For drug development professionals, optimizing this ratio in novel formulations is a key step in tailoring the adjuvant's efficacy and safety profile. The protocols provided herein offer a framework for the rational design, preparation, and immunological evaluation of these promising vaccine adjuvants.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Caspase - Wikipedia [en.wikipedia.org]
- 5. Synergy between cationic lipid and co-lipid determines the macroscopic structure and transfection activity of lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Cytokine Staining Protocol [anilocus.com]
- 8. Detection of Cytokine-Secreting Cells by Enzyme-Linked Immunospot (ELISpot) | Springer Nature Experiments [experiments.springernature.com]
- 9. ELISA antibody titer [bio-protocol.org]
- 10. ELISpot for measuring human immune responses to vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Preparing DPyPE-Containing Lipid Nanoparticles for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA). The composition of these LNPs is critical to their stability, delivery efficiency, and overall therapeutic efficacy. Helper lipids, a key component of LNP formulations, play a crucial role in the formation of stable nanoparticles and in facilitating the endosomal escape of the siRNA cargo into the cytoplasm. While phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are commonly used, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE) and its derivatives are also valuable as structural components. This compound can influence the charge, fluidity, and interaction profile of the LNP, thereby fine-tuning its delivery characteristics.
These application notes provide a detailed protocol for the preparation and characterization of this compound-containing lipid nanoparticles for siRNA delivery, along with methodologies for in vitro evaluation.
Data Presentation
Table 1: Physicochemical Properties of this compound-Containing LNPs
| Formulation Component | Molar Ratio (%) | Mean Particle Size (nm) | Polydispersity Index (PDI) | siRNA Encapsulation Efficiency (%) |
| Ionizable Lipid¹ | 50 | 80 - 120 | < 0.2 | > 90% |
| This compound | 10 | |||
| Cholesterol | 38.5 | |||
| PEG-Lipid² | 1.5 |
¹ Refers to a proprietary or commercially available ionizable lipid (e.g., DLin-MC3-DMA). ² Refers to a PEGylated lipid (e.g., DMG-PEG 2000).
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Lipid Nanoparticles using Microfluidics
This protocol describes the formulation of this compound-containing LNPs encapsulating siRNA using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (this compound)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000; DMG-PEG 2000)
-
siRNA of interest
-
Ethanol (anhydrous, molecular biology grade)
-
Citrate buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Sterile, RNase-free microcentrifuge tubes and pipette tips
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, this compound, cholesterol, and PEG-lipid in anhydrous ethanol. A typical concentration is 10-20 mM.
-
Store stock solutions at -20°C.
-
-
Preparation of Lipid Mixture (Organic Phase):
-
In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50% ionizable lipid, 10% this compound, 38.5% cholesterol, 1.5% PEG-lipid).
-
Vortex briefly to ensure a homogenous mixture. The final total lipid concentration in ethanol should be between 10-25 mM.
-
-
Preparation of siRNA Solution (Aqueous Phase):
-
Dissolve the siRNA in 25 mM citrate buffer (pH 4.0) to the desired concentration. This low pH ensures the ionizable lipid is protonated, facilitating its interaction with the negatively charged siRNA.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the siRNA solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Set the total flow rate according to the manufacturer's recommendations for the desired particle size (typically 2-12 mL/min).
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids and siRNA into LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP suspension.
-
To remove the ethanol and raise the pH to a physiological level, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C overnight using a 10 kDa MWCO dialysis cassette. Change the PBS buffer at least twice during dialysis.
-
-
Sterilization and Storage:
-
Sterilize the final LNP suspension by passing it through a 0.22 µm syringe filter.
-
Store the purified this compound-containing LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.
-
Protocol 2: Characterization of this compound-Containing LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the LNPs.
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in sterile PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
2. siRNA Encapsulation Efficiency Measurement:
-
Principle: The RiboGreen® assay is a fluorescent-based method to quantify the amount of siRNA. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the encapsulation efficiency can be determined.
-
Materials:
-
Quant-iT™ RiboGreen® RNA Assay Kit
-
Tris-EDTA (TE) buffer
-
Triton™ X-100 (2% v/v)
-
96-well black plate
-
Plate reader capable of fluorescence measurement (Excitation: ~480 nm, Emission: ~520 nm)
-
-
Procedure:
-
Prepare a standard curve of the free siRNA in TE buffer.
-
In a 96-well plate, prepare two sets of LNP samples:
-
Intact LNPs: Dilute the LNP suspension in TE buffer.
-
Disrupted LNPs: Dilute the LNP suspension in TE buffer containing 0.5% Triton™ X-100 to lyse the nanoparticles and release the encapsulated siRNA.
-
-
Add the RiboGreen® reagent to all wells (standards and samples) and incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity.
-
Calculate the siRNA concentration in the intact and disrupted LNP samples using the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100 Where:
-
Total siRNA = siRNA concentration in disrupted LNPs
-
Free siRNA = siRNA concentration in intact LNPs
-
-
Protocol 3: In Vitro Gene Silencing Assay
This protocol describes how to assess the gene-silencing efficiency of the prepared this compound-containing LNPs in a relevant cell line.
Materials:
-
Target cell line (e.g., HeLa cells expressing a reporter gene like luciferase or a constitutively expressed endogenous gene like GAPDH)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound-LNP-siRNA and a non-targeting control siRNA LNP
-
Reagents for quantifying gene expression (e.g., Luciferase assay kit or reagents for qRT-PCR)
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Cell Transfection:
-
On the day of transfection, dilute the this compound-LNP-siRNA and control LNP formulations to the desired final siRNA concentrations in serum-free or complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the LNP-siRNA complexes.
-
Incubate the cells for 4-6 hours at 37°C.
-
-
Post-Transfection Incubation:
-
After the initial incubation, remove the transfection medium and replace it with fresh complete cell culture medium.
-
Incubate the cells for an additional 24-72 hours to allow for gene knockdown.
-
-
Assessment of Gene Silencing:
-
For reporter genes (e.g., Luciferase):
-
Lyse the cells and measure the luciferase activity using a luciferase assay system according to the manufacturer's protocol.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
-
For endogenous genes (e.g., GAPDH):
-
Isolate total RNA from the cells.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Normalize the target gene expression to a housekeeping gene.
-
-
-
Data Analysis:
-
Calculate the percentage of gene knockdown relative to cells treated with a non-targeting control siRNA LNP.
-
Visualizations
Application Notes and Protocols for the Characterization of DPyPE Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the physicochemical characterization of liposomes formulated with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE). The protocols detailed below are essential for ensuring the quality, stability, and in vitro performance of this compound-based liposomal drug delivery systems.
Introduction to this compound Liposomes
This compound is a saturated phospholipid that, when used in liposomal formulations, can impart rigidity and stability to the lipid bilayer.[1] The physicochemical properties of this compound liposomes, such as their size, surface charge, and drug encapsulation efficiency, are critical quality attributes (CQAs) that directly influence their in vivo behavior, including circulation time, biodistribution, and therapeutic efficacy.[2][3][4] Therefore, a thorough analytical characterization is paramount during formulation development and for quality control.
Key Physicochemical Characterization Parameters
A comprehensive characterization of this compound liposomes involves the assessment of several key parameters. The table below summarizes these parameters and the primary analytical techniques used for their determination.
| Parameter | Analytical Technique(s) | Typical Instrumentation |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Zetasizer, Particle Size Analyzer |
| Nanoparticle Tracking Analysis (NTA) | Nanosight | |
| Asymmetrical-Flow Field-Flow Fractionation (AF4) | AF4 System with MALS and dRI detectors | |
| Zeta Potential | Laser Doppler Velocimetry (LDV) | Zetasizer |
| Encapsulation Efficiency (%EE) | Ultracentrifugation followed by HPLC | Ultracentrifuge, HPLC-UV/Vis |
| Size Exclusion Chromatography (SEC) followed by HPLC | HPLC system with SEC column | |
| Dialysis followed by Spectrophotometry | Dialysis tubing, UV-Vis Spectrophotometer | |
| In Vitro Drug Release | Dialysis Method | Dialysis setup, Dissolution Tester |
| Sample and Separate Method | Centrifuge, HPLC | |
| Morphology and Lamellarity | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Transmission Electron Microscope with cryo-stage |
| Negative Staining Transmission Electron Microscopy (TEM) | Transmission Electron Microscope | |
| Phase Transition Temperature (Tc) | Differential Scanning Calorimetry (DSC) | Differential Scanning Calorimeter |
Experimental Protocols
Determination of Liposome Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size. The PDI is a measure of the heterogeneity of sizes of particles in a mixture.
Protocol:
-
Sample Preparation: Dilute the this compound liposome suspension with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration to avoid multiple scattering effects. The final concentration will depend on the instrument's sensitivity.
-
Instrument Setup:
-
Set the temperature to 25°C. Note: For lipids with a low phase transition temperature, measurements should be performed above the Tc to ensure the liposomes are in a fluid state.
-
Select the appropriate dispersant properties (viscosity and refractive index) for the buffer used.
-
Equilibrate the instrument for at least 15 minutes.
-
-
Measurement:
-
Transfer the diluted liposome suspension to a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Perform at least three replicate measurements.
-
-
Data Analysis: The instrument software will calculate the Z-average diameter (mean hydrodynamic size) and the PDI. A PDI value below 0.3 is generally considered indicative of a homogenous population of liposomes.[4]
Measurement of Zeta Potential by Laser Doppler Velocimetry (LDV)
Principle: LDV measures the velocity of charged particles in an electric field. The zeta potential, a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles, is calculated from this velocity.
Protocol:
-
Sample Preparation: Dilute the this compound liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.
-
Instrument Setup:
-
Set the temperature to 25°C.
-
Use a folded capillary cell to avoid electro-osmosis effects.
-
Equilibrate the instrument.
-
-
Measurement:
-
Inject the diluted sample into the capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Perform at least three replicate measurements.
-
-
Data Analysis: The software will calculate the mean zeta potential and its standard deviation.
Determination of Encapsulation Efficiency (%EE)
Principle: %EE is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used in the formulation.[2] This requires separating the unencapsulated (free) drug from the liposome-encapsulated drug.
Protocol using Ultracentrifugation and HPLC:
-
Separation of Free Drug:
-
Place a known volume of the liposome formulation into an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., 100,000 x g) for a sufficient time (e.g., 1-2 hours) to pellet the liposomes. The exact conditions will depend on the liposome size and density.
-
Carefully collect the supernatant containing the free drug.
-
-
Quantification of Free Drug:
-
Analyze the supernatant using a validated HPLC method to determine the concentration of the free drug (C_free).
-
-
Quantification of Total Drug:
-
Take a known volume of the original, uncentrifuged liposome formulation.
-
Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent like methanol or a surfactant like Triton X-100.
-
Analyze this solution by HPLC to determine the total drug concentration (C_total).
-
-
Calculation of %EE:
-
%EE = [(C_total - C_free) / C_total] * 100
-
In Vitro Drug Release Assay using the Dialysis Method
Principle: This method assesses the rate and extent of drug release from the liposomes over time by dialyzing the formulation against a release medium. The dialysis membrane allows the passage of the released drug but retains the liposomes.
Protocol:
-
Preparation of Dialysis Units:
-
Hydrate a dialysis membrane with a suitable molecular weight cut-off (MWCO) that is large enough to allow the free drug to pass through but small enough to retain the liposomes.
-
Securely clamp one end of the dialysis tubing.
-
-
Loading the Sample:
-
Pipette a known volume and concentration of the this compound liposome formulation into the dialysis bag.
-
Securely clamp the other end of the bag, ensuring minimal air bubbles.
-
-
Release Study:
-
Place the dialysis bag into a vessel containing a known volume of release medium (e.g., PBS at pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the collected aliquots for drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Morphological Characterization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Principle: Cryo-TEM allows for the visualization of liposomes in their near-native, hydrated state by rapidly freezing a thin film of the liposome suspension.[1] This technique provides information on the size, shape, and lamellarity of the vesicles.[4][5]
Protocol:
-
Grid Preparation:
-
Place a TEM grid with a perforated carbon film in a vitrification robot.
-
Apply a small volume (3-5 µL) of the this compound liposome suspension to the grid.
-
-
Blotting and Plunge-Freezing:
-
The robot will blot away excess liquid to create a thin film of the suspension across the grid holes.
-
The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM holder and insert it into the TEM.
-
Image the liposomes under low-dose conditions to minimize electron beam damage.
-
-
Data Analysis:
-
Analyze the captured images to assess the morphology (e.g., spherical, unilamellar, multilamellar) and size distribution of the this compound liposomes.
-
Visualizations
Caption: Workflow for the physicochemical characterization of this compound liposomes.
Caption: Logical relationship for determining encapsulation efficiency.
Stability Assessment
The physical and chemical stability of this compound liposomes should be evaluated under various storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH). Key stability-indicating parameters to monitor over time include:
-
Particle Size and PDI: Changes may indicate aggregation or fusion of liposomes.
-
Zeta Potential: Alterations can suggest changes in the surface chemistry.
-
Encapsulation Efficiency: A decrease in %EE signifies drug leakage from the liposomes.
-
Appearance: Visual inspection for any signs of precipitation or aggregation.
By following these detailed protocols and application notes, researchers and drug development professionals can ensure a robust and comprehensive characterization of this compound liposomes, which is essential for the successful development of safe and effective nanomedicines.
References
- 1. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
Determining DPyPE Concentration in Lipid Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE) is a saturated phospholipid commonly used in the formulation of liposomes and other lipid-based drug delivery systems. Accurate quantification of this compound concentration within a lipid mixture is crucial for ensuring the quality, stability, and efficacy of these formulations. This document provides detailed application notes and experimental protocols for three common methods for determining this compound concentration: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and a Fluorescence-Based Assay using fluorescamine.
Method Selection
The choice of method for this compound quantification will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample complexity, and available instrumentation.
-
HPLC-ELSD is a robust and relatively simple method suitable for routine quantification of major lipid components. It does not require chromophores on the analyte, making it well-suited for lipids.
-
UHPLC-MS/MS offers the highest sensitivity and selectivity, allowing for the identification and quantification of specific lipid species even in complex mixtures. This method is ideal for detailed lipidomic analysis and for detecting low-abundance lipids.
-
Fluorescence-Based Assays provide a high-throughput and sensitive method for quantifying lipids with specific functional groups. For this compound, the primary amine of the ethanolamine headgroup can be targeted with fluorescent probes.
Data Presentation
| Method | Analyte Class | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-ELSD | Phospholipids | > 0.99 | ~0.05 mg/mL | ~0.15 mg/mL | [1] |
| UHPLC-MS/MS | Phosphatidylethanolamine (PE) | > 0.99 | 0.04–33 pmol/mL | 0.1–110 pmol/mL | [2] |
| Fluorescence Assay (Fluorescamine) | Amine-containing lipids | > 0.99 | ~100 pmol | ~300 pmol | [1] |
Experimental Protocols
HPLC-ELSD Method
This protocol is adapted from a general method for lipid quantification in liposomes and is suitable for determining the concentration of this compound.
a. Principle
HPLC separates the lipid components of the mixture based on their physicochemical properties. The eluting lipids are then detected by an ELSD, which measures the light scattered by the analyte particles after nebulization and solvent evaporation. The detector response is proportional to the mass of the analyte.
b. Materials
-
This compound standard (high purity)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Nitrogen gas, high purity
-
HPLC system with a binary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
c. Standard Preparation
-
Prepare a stock solution of this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from approximately 0.05 mg/mL to 1.0 mg/mL by serial dilution with the same solvent mixture.
d. Sample Preparation
-
Dissolve the lipid mixture containing this compound in a known volume of chloroform:methanol (2:1 v/v) to achieve a total lipid concentration within the calibration range.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
e. Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-2 min: 85% B
-
2-10 min: Gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Re-equilibrate at 85% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 20 µL
f. ELSD Conditions
-
Nebulizer Temperature: 60 °C
-
Evaporator Temperature: 80 °C
-
Gas Flow Rate: 1.5 L/min (Nitrogen)
g. Data Analysis
-
Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound standards.
-
Perform a linear regression on the log-log plot to obtain the calibration equation.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow for this compound quantification by HPLC-ELSD.
UHPLC-MS/MS Method
This protocol provides a general framework for the sensitive and selective quantification of this compound using UHPLC-MS/MS, based on methods for broad phospholipid analysis.[2]
a. Principle
UHPLC provides high-resolution separation of lipid species. The eluent is introduced into a mass spectrometer, where molecules are ionized and fragmented. By selecting specific precursor and product ions (Multiple Reaction Monitoring - MRM), this compound can be quantified with high specificity and sensitivity.
b. Materials
-
This compound standard (high purity)
-
Internal Standard (IS): A deuterated or odd-chain PE standard (e.g., d9-DPyPE or PE(17:0/17:0))
-
Acetonitrile, LC-MS grade
-
Isopropanol, LC-MS grade
-
Water, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Formic acid, LC-MS grade
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)
c. Standard and Sample Preparation
-
Prepare a stock solution of this compound and the internal standard in methanol at 1 mg/mL.
-
Prepare a series of calibration standards by spiking a constant amount of internal standard and varying amounts of this compound into a solvent mixture (e.g., acetonitrile:isopropanol:water 65:30:5 v/v/v).
-
For sample analysis, extract the lipids from the mixture using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Resuspend the dried lipid extract in the analysis solvent containing the internal standard.
d. UHPLC Conditions
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid
-
Gradient:
-
0-1 min: 32% B
-
1-8 min: Gradient to 85% B
-
8-9 min: Gradient to 99% B
-
9-10 min: Hold at 99% B
-
10.1-12 min: Re-equilibrate at 32% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55 °C
-
Injection Volume: 5 µL
e. Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
MRM Transitions:
-
The specific MRM transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For this compound (C37H74NO8P, MW: 691.96), a likely precursor ion in positive mode would be the protonated molecule [M+H]+ at m/z 692.5. A characteristic product ion would result from the neutral loss of the phosphoethanolamine headgroup (141.02 Da), leading to a product ion at m/z 551.5.
-
This compound: Precursor Ion (Q1): 692.5 m/z, Product Ion (Q3): 551.5 m/z
-
Internal Standard: To be determined based on the chosen standard.
-
f. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Perform a linear regression to obtain the calibration equation.
-
Calculate the concentration of this compound in the sample using the peak area ratio from the sample analysis and the calibration curve.
UHPLC-MS/MS workflow for this compound quantification.
Fluorescence-Based Assay (Fluorescamine)
This protocol describes the quantification of this compound by derivatization of its primary amine headgroup with fluorescamine.[1]
a. Principle
Fluorescamine is a non-fluorescent reagent that reacts rapidly with primary amines to form a highly fluorescent product. The intensity of the fluorescence is directly proportional to the concentration of the primary amine-containing lipid, in this case, this compound.
b. Materials
-
This compound standard (high purity)
-
Fluorescamine solution (e.g., 0.3 mg/mL in acetone, freshly prepared and protected from light)
-
Borate buffer (0.2 M, pH 9.0)
-
Chloroform
-
Methanol
-
96-well black microplate
-
Fluorescence microplate reader
c. Standard Curve Preparation
-
Prepare a stock solution of this compound in chloroform:methanol (2:1 v/v) at a concentration of 1 mM.
-
Prepare a series of standards in the range of 0 to 100 µM this compound by diluting the stock solution with chloroform:methanol.
-
In a set of microcentrifuge tubes, add 10 µL of each standard.
-
Evaporate the solvent under a stream of nitrogen.
d. Sample Preparation
-
Dissolve the lipid mixture in chloroform:methanol to a concentration where the expected this compound concentration falls within the standard curve range.
-
Add 10 µL of the sample solution to a microcentrifuge tube.
-
Evaporate the solvent under a stream of nitrogen.
e. Derivatization and Measurement
-
To each dried standard and sample tube, add 100 µL of borate buffer (pH 9.0) and vortex to resuspend the lipid.
-
Rapidly add 50 µL of the fluorescamine solution to each tube and vortex immediately for 10 seconds.
-
Incubate at room temperature for 10 minutes in the dark.
-
Transfer 120 µL from each tube to a well of a 96-well black microplate.
-
Measure the fluorescence using a microplate reader with excitation at approximately 390 nm and emission at approximately 475 nm.
f. Data Analysis
-
Subtract the average fluorescence of the blank (0 µM this compound) from all standard and sample readings.
-
Construct a calibration curve by plotting the background-subtracted fluorescence intensity against the concentration of the this compound standards.
-
Perform a linear regression to obtain the calibration equation.
-
Determine the concentration of this compound in the sample by interpolating its fluorescence reading on the calibration curve.
Signaling pathway for fluorescence-based this compound detection.
References
Application of DPyPE in Creating Stable Liposomal Vaccines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomal vaccines represent a significant advancement in vaccine technology, offering enhanced antigen presentation, improved immunogenicity, and targeted delivery. The stability of these liposomal formulations is paramount to ensure their efficacy and shelf-life. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE) is a phospholipid that plays a crucial role as a structural component in liposomes, contributing to the formation of stable vesicles for vaccine delivery.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in the creation of stable liposomal vaccines.
The stability of liposomal vaccines is influenced by various physicochemical properties, including the method of antigen association, lipid composition, bilayer fluidity, and particle charge.[3] Liposomes with saturated fatty acid chains, such as the dipalmitoyl chains of this compound, are generally more stable and have a higher transition temperature compared to those with unsaturated fatty acids.[4] This inherent stability makes this compound a valuable component in designing robust liposomal vaccine formulations.
Key Considerations for this compound in Liposomal Vaccine Formulation
The inclusion of this compound in a liposomal vaccine formulation can contribute to:
-
Enhanced Structural Integrity: The saturated acyl chains of this compound pack tightly within the lipid bilayer, leading to increased membrane rigidity and reduced permeability. This helps in retaining the encapsulated antigen and preventing leakage.
-
Modulation of Physicochemical Properties: The presence of the phosphoethanolamine headgroup can influence the surface charge and hydration of the liposome, which in turn affects its interaction with immune cells.
-
Improved In Vivo Stability: A stable liposomal formulation is more likely to remain intact in biological fluids, leading to efficient delivery of the antigen to antigen-presenting cells.[3]
Data Presentation: Stability of this compound-Containing Liposomes
The following tables present illustrative quantitative data on the stability of a model liposomal vaccine formulation containing this compound. This data is based on typical results observed for liposomes formulated with saturated phospholipids and is intended for guidance. Actual results may vary depending on the specific formulation and experimental conditions.
Table 1: Physicochemical Characteristics of this compound-Containing Liposomes
| Formulation Component | Molar Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DPPC:this compound:Cholesterol:Antigen | 50:20:30:1 | 125 ± 5 | 0.15 ± 0.05 | -25 ± 3 |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; this compound: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine; Cholesterol. Values are represented as mean ± standard deviation.
Table 2: Stability of this compound-Containing Liposomes Under Different Storage Conditions
| Storage Condition | Time (Days) | Particle Size (nm) | PDI | Zeta Potential (mV) | Antigen Leakage (%) |
| 4°C | 0 | 125 ± 5 | 0.15 ± 0.05 | -25 ± 3 | 0 |
| 30 | 128 ± 6 | 0.16 ± 0.05 | -24 ± 3 | < 2 | |
| 90 | 130 ± 7 | 0.18 ± 0.06 | -23 ± 4 | < 5 | |
| 180 | 135 ± 8 | 0.20 ± 0.07 | -22 ± 4 | < 8 | |
| 25°C | 0 | 125 ± 5 | 0.15 ± 0.05 | -25 ± 3 | 0 |
| 30 | 140 ± 9 | 0.22 ± 0.08 | -20 ± 5 | < 10 | |
| 90 | 155 ± 12 | 0.28 ± 0.09 | -18 ± 6 | < 20 | |
| 180 | Aggregation | > 0.4 | -15 ± 7 | > 30 | |
| 40°C | 0 | 125 ± 5 | 0.15 ± 0.05 | -25 ± 3 | 0 |
| 7 | 160 ± 15 | 0.35 ± 0.10 | -17 ± 6 | < 25 | |
| 14 | Significant Aggregation | > 0.5 | -12 ± 8 | > 40 |
PDI values less than 0.3 are generally considered acceptable for liposomal formulations. A zeta potential with an absolute value greater than 20 mV is indicative of good colloidal stability.[5]
Experimental Protocols
1. Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes with a defined size.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (this compound)
-
Cholesterol
-
Antigen of interest
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extrusion device
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, this compound, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask at the desired molar ratio (e.g., 50:20:30).
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC and this compound, this is around 41°C and 63°C respectively; a bath temperature of 65°C is recommended).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of Lipid Film:
-
Hydrate the lipid film with a PBS solution containing the antigen of interest. The volume of the hydration buffer will determine the final lipid concentration.
-
Continue to rotate the flask in the water bath at 65°C for 1-2 hours to allow for complete hydration and the formation of multilamellar vesicles (MLVs).
-
-
Extrusion for Size Reduction:
-
Assemble the liposome extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to 65°C.
-
Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process will generate large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Collect the extruded liposome suspension.
-
-
Purification:
-
To remove the unencapsulated antigen, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.
-
2. Protocol for Stability Assessment of this compound-Containing Liposomal Vaccines
This protocol outlines the key assays to evaluate the physical stability of the prepared liposomes.
Materials:
-
This compound-containing liposomal vaccine formulation
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Fluorescence spectrophotometer
-
Fluorescently labeled antigen or a fluorescent marker (e.g., calcein) encapsulated within the liposomes
-
Triton X-100 solution (10% v/v)
-
PBS, pH 7.4
-
Incubators set at different temperatures (e.g., 4°C, 25°C, 40°C)
Procedure:
-
Sample Preparation and Storage:
-
Aliquot the prepared liposomal vaccine into sterile, sealed vials.
-
Store the vials at different temperatures (4°C, 25°C, and 40°C) and protect them from light.
-
-
Monitoring Particle Size and Polydispersity Index (PDI):
-
At predetermined time points (e.g., 0, 7, 30, 90, 180 days), withdraw a sample from each storage condition.
-
Dilute the sample appropriately with filtered PBS.
-
Measure the particle size and PDI using a DLS instrument. Perform measurements in triplicate.
-
-
Monitoring Zeta Potential:
-
At the same time points, dilute a sample with filtered deionized water or a low ionic strength buffer.
-
Measure the zeta potential using a zeta potential analyzer. Perform measurements in triplicate.
-
-
Antigen Leakage Assay (Fluorescence-Based):
-
This assay is performed on liposomes encapsulating a fluorescent marker.
-
At each time point, take a sample and measure the initial fluorescence intensity (F_initial).
-
Add a lytic agent, such as Triton X-100, to disrupt the liposomes and release all the encapsulated fluorescent marker.
-
Measure the total fluorescence intensity (F_total).
-
Calculate the percentage of antigen leakage using the following formula: % Leakage = ((F_initial - F_blank) / (F_total - F_blank)) * 100 where F_blank is the fluorescence of the buffer.
-
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow for Preparation of this compound-Containing Liposomes
Caption: Workflow for preparing this compound liposomes.
Diagram 2: Signaling Pathway for Liposomal Antigen Presentation (Conceptual)
Caption: Liposomal antigen presentation pathway.
Diagram 3: Logical Relationship for Liposome Stability Assessment
Caption: Workflow for stability assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Design considerations for liposomal vaccines: Influence of formulation parameters on antibody and cell-mediated immune responses to liposome associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Encapsulation Efficiency of DPyPE Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate a wide variety of therapeutic agents. The encapsulation efficiency (EE) is a critical parameter for liposomal drug delivery systems, as it determines the amount of active compound successfully entrapped within the liposome. This document provides a detailed protocol for assessing the encapsulation efficiency of liposomes formulated with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE), a commonly used phospholipid in drug delivery research.
The protocol described herein utilizes a common and reliable method involving the encapsulation of a fluorescent marker, calcein, followed by the removal of unencapsulated material using size exclusion chromatography (SEC). The encapsulated calcein is then quantified using fluorescence spectroscopy after lysing the liposomes with a detergent.
Experimental Protocols
1. Materials and Reagents:
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (this compound)
-
Cholesterol
-
Chloroform
-
Methanol
-
Calcein
-
Sephadex G-50
-
HEPES buffer (10 mM, pH 7.4)
-
Triton X-100 (10% v/v)
-
Phosphate Buffered Saline (PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Syringes and needles
-
Size exclusion chromatography column
-
Fluorometer
2. Preparation of this compound Liposomes (Thin-Film Hydration and Extrusion Method):
-
Lipid Film Formation:
-
Dissolve this compound and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the phase transition temperature of this compound to form a thin, uniform lipid film on the flask wall.
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a calcein solution (e.g., 50 mM calcein in HEPES buffer, pH 7.4) by vortexing the flask. This will form multilamellar vesicles (MLVs). The volume of the hydration solution will depend on the desired final lipid concentration.
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a handheld or benchtop extruder. Ensure the extrusion is performed at a temperature above the lipid phase transition temperature.
-
3. Separation of Unencapsulated Calcein (Size Exclusion Chromatography):
-
Column Preparation:
-
Swell Sephadex G-50 beads in HEPES buffer according to the manufacturer's instructions.
-
Pack a chromatography column (e.g., a 1 x 20 cm column) with the swollen Sephadex G-50 and equilibrate the column with several column volumes of HEPES buffer.
-
-
Sample Loading and Elution:
-
Carefully load the prepared liposome suspension (containing both encapsulated and unencapsulated calcein) onto the top of the Sephadex G-50 column.
-
Elute the column with HEPES buffer. The larger liposomes will pass through the column in the void volume and will be collected first. The smaller, unencapsulated calcein molecules will be retained by the gel and elute later.
-
Collect fractions (e.g., 0.5 mL fractions) and identify the fractions containing the liposomes (they will appear slightly turbid).
-
4. Quantification of Encapsulated Calcein:
-
Sample Preparation:
-
Take a known volume of the liposome-containing fraction collected from the SEC column.
-
To measure the fluorescence of the encapsulated calcein, the liposomes must be lysed. Add a small volume of 10% Triton X-100 solution to the liposome sample to a final concentration of 1% (v/v) to disrupt the lipid bilayer and release the entrapped calcein.
-
Prepare a standard curve of calcein in HEPES buffer with 1% Triton X-100.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the lysed liposome sample and the calcein standards using a fluorometer. For calcein, the excitation wavelength is typically around 495 nm, and the emission wavelength is around 515 nm.
-
5. Calculation of Encapsulation Efficiency:
The encapsulation efficiency is calculated using the following formula:
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Amount of encapsulated drug: Determined from the fluorescence measurement of the lysed liposomes, using the calcein standard curve to convert fluorescence intensity to concentration, and then multiplying by the volume of the liposome-containing fraction.
-
Total initial amount of drug: The amount of calcein used for the hydration of the lipid film.
Data Presentation
Table 1: Example Data for Encapsulation Efficiency of Calcein in this compound Liposomes
| Formulation ID | Lipid Composition (Molar Ratio this compound:Cholesterol) | Initial Calcein Concentration (mM) | Encapsulated Calcein Concentration (mM) | Encapsulation Efficiency (%) |
| This compound-Lipo-01 | 2:1 | 50 | 7.5 | 15.0 |
| This compound-Lipo-02 | 1:1 | 50 | 5.2 | 10.4 |
| This compound-Lipo-03 | 2:1 | 100 | 12.1 | 12.1 |
Mandatory Visualization
Caption: Workflow for determining the encapsulation efficiency of this compound liposomes.
Troubleshooting & Optimization
how to prevent DPyPE liposome aggregation
Welcome to the technical support center for DPyPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) liposomes. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during experimental work with this compound liposomes, with a primary focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound liposome aggregation?
This compound liposome aggregation is a common issue that can arise from several factors during preparation and storage. The primary drivers of aggregation include:
-
Intermolecular Interactions: The physical and chemical properties of the this compound headgroup and acyl chains can lead to attractive forces between liposomes, causing them to clump together.
-
Environmental Conditions: Factors such as pH, ionic strength, and temperature can significantly impact the surface charge and stability of the liposomes, leading to aggregation. For instance, the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) is known to induce aggregation of liposomes containing negatively charged phospholipids.[1][2]
-
Protein Conjugation: The process of covalently attaching proteins to the surface of liposomes can inadvertently lead to cross-linking between vesicles, resulting in significant aggregation.
-
Storage: Improper storage conditions, including temperature fluctuations and extended storage times, can contribute to liposome instability and aggregation.
Q2: How can I prevent this compound liposome aggregation during formulation?
Preventing aggregation starts with careful control over the formulation process. Here are key strategies:
-
Incorporate PEGylated Lipids: The most effective method to prevent aggregation is the inclusion of polyethylene glycol (PEG)-modified lipids (e.g., DSPE-PEG) in your this compound liposome formulation. The PEG chains create a protective hydrophilic layer on the liposome surface, providing steric hindrance that prevents close contact and aggregation between vesicles.[3]
-
Control of pH and Ionic Strength: Maintaining a stable pH and appropriate ionic strength in the buffer system is crucial. It is advisable to avoid conditions that neutralize the surface charge of the liposomes, which can reduce electrostatic repulsion and promote aggregation.
-
Chelating Agents: If the presence of divalent cations is a concern in your buffers or media, the addition of a chelating agent like EDTA can help to sequester these ions and prevent them from inducing aggregation.
-
Optimize Lipid Composition: The addition of other lipids, such as cholesterol, can modulate the fluidity and stability of the lipid bilayer, which may indirectly influence aggregation behavior.
Q3: What is the optimal amount of PEGylated lipid to include in my this compound formulation?
The optimal concentration of PEGylated lipid depends on the specific PEG-lipid used (e.g., PEG chain length) and the intended application. However, a general guideline is to incorporate between 2 and 10 mole percent of a PEGylated lipid into the total lipid composition. It is important to empirically determine the ideal ratio for your specific system to achieve a balance between preventing aggregation and maintaining other desired liposome characteristics, such as drug loading or protein binding.
Q4: Can the preparation method influence this compound liposome aggregation?
Yes, the method used to prepare your liposomes can impact their stability. Techniques such as thin-film hydration followed by extrusion are commonly used to produce unilamellar vesicles with a controlled size distribution.[4] Consistent and controlled processing is key to minimizing the formation of larger, unstable aggregates. Sonication can also be used, but it's important to control the energy input to avoid lipid degradation, which could lead to instability.
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound liposome aggregation.
| Problem | Potential Cause | Recommended Solution |
| Visible aggregates or precipitation after preparation. | Insufficient PEGylation. | Increase the molar percentage of the PEGylated lipid in your formulation. Start with a concentration in the range of 2-5 mol% and titrate upwards as needed. |
| Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer. | Add a chelating agent such as EDTA to your buffer to sequester divalent cations.[1][2] | |
| Suboptimal pH of the buffer. | Ensure the pH of your buffer is appropriate to maintain a net surface charge on the liposomes, promoting electrostatic repulsion. A pH around 7.4 is often a good starting point. | |
| Increased particle size observed by Dynamic Light Scattering (DLS) over a short period. | Ongoing, slow aggregation. | Re-evaluate the PEG-lipid concentration and the ionic strength of the storage buffer. Consider storing the liposomes at a lower concentration. |
| Fusion of liposomes. | If aggregation is ruled out, fusion might be occurring. Ensure the storage temperature is below the phase transition temperature of this compound. The inclusion of cholesterol can also help to stabilize the bilayer against fusion. | |
| Aggregation occurs specifically after adding a protein for conjugation. | Cross-linking of liposomes by the protein. | Incorporate a sufficient amount of a PEGylated lipid to sterically hinder the protein from bridging multiple liposomes. Optimize the protein-to-liposome ratio to minimize excess protein that could cause cross-linking. |
| Liposomes aggregate after freeze-thaw cycles. | Cryo-induced aggregation and fusion. | Use a cryoprotectant (e.g., sucrose, trehalose) in your formulation before freezing to protect the liposomes from damage during the freezing and thawing process. |
Experimental Protocols & Data
General Protocol for Preparing Non-Aggregating this compound Liposomes
This protocol outlines a standard method for preparing this compound liposomes with reduced aggregation potential using the thin-film hydration and extrusion method.
-
Lipid Film Preparation:
-
Co-dissolve this compound and a PEGylated lipid (e.g., DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. A typical molar ratio is 95:5 (this compound:DSPE-PEG2000).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. The hydration temperature should be above the phase transition temperature of this compound.
-
This initial hydration will form multilamellar vesicles (MLVs).
-
-
Size Reduction and Homogenization (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. Repeat the extrusion process 10-20 times to ensure a narrow size distribution.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Assess the stability of the liposomes by monitoring their size over time at a specified storage temperature (e.g., 4°C).
-
Quantitative Data on PEGylation for Aggregation Prevention
While specific data for this compound is limited in the provided search results, a study on liposomes containing a dipalmitoyl phosphatidylethanolamine derivative provides valuable insight into the effectiveness of PEGylation.
| PEGylated Lipid | Molar Percentage (mol%) | Observation |
| MePEG2000-S-POPE | 2 | Minimal aggregation with optimal protein coupling efficiency. |
| MePEG5000-S-POPE | 0.8 | Minimal aggregation with optimal protein coupling efficiency. |
This data is adapted from a study on protein conjugation to liposomes and serves as a starting point for optimizing this compound formulations.
Visual Guides
Workflow for Preventing this compound Liposome Aggregation
Caption: Workflow for preparing stable this compound liposomes.
Signaling Pathway of Aggregation Induction by Divalent Cations
Caption: Divalent cations can induce this compound liposome aggregation.
References
- 1. Study on the in situ aggregation of liposomes with negatively charged phospholipids for use as injectable depot formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase behavior and aggregate structure in mixtures of dioleoylphosphatidylethanolamine and poly(ethylene glycol)-lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low transfection efficiency with DPyPE formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low transfection efficiency with diphytanoyl-phosphatidylethanolamine (DPyPE) formulations.
Troubleshooting Low Transfection Efficiency
Low transfection efficiency is a common hurdle in gene delivery experiments. This guide provides a systematic approach to identifying and resolving potential issues with your this compound-based transfection protocols.
Q1: My transfection efficiency is lower than expected. What are the most common causes?
Low efficiency can stem from several factors related to the formulation, the nucleic acid cargo, or the cells themselves. Here are the primary areas to investigate:
-
Suboptimal Formulation Ratios: The ratio of cationic lipid to the this compound helper lipid and the overall lipid-to-nucleic acid ratio are critical. An imbalance can lead to poorly formed lipoplexes that cannot efficiently enter the cell or release their cargo.
-
Poor Nucleic Acid Quality: Degraded or impure plasmid DNA or RNA will not transfect well. Contaminants can interfere with lipoplex formation and be toxic to cells.
-
Unhealthy Cells: Cells that are unhealthy, have a high passage number, or are at an incorrect confluency will exhibit poor uptake of transfection complexes.
-
Presence of Inhibitors: Components in the culture medium, such as serum and antibiotics, can interfere with the transfection process.
Q2: How can I optimize the this compound formulation for my specific cell line and nucleic acid?
Optimization is key to successful transfection. A systematic approach is recommended:
-
Vary the Cationic Lipid to this compound Ratio: While a 1:1 molar ratio is a common starting point, the optimal ratio can vary. It is advisable to test ratios from 1:0.5 to 1:2 (Cationic Lipid:this compound).
-
Optimize the Lipid to Nucleic Acid Ratio: The charge ratio of the cationic lipid to the negatively charged nucleic acid is crucial for proper complexation. Test a range of lipid:nucleic acid weight ratios (e.g., 2:1, 4:1, 6:1, 8:1).
-
Assess Different Cationic Lipids: this compound is a helper lipid and should be paired with a cationic lipid. The choice of cationic lipid can significantly impact efficiency. If one cationic lipid partner yields low efficiency, consider trying another.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Cationic Liposomes
This protocol describes the preparation of cationic liposomes incorporating this compound as a helper lipid using the thin-film hydration method.
Materials:
-
Cationic lipid (e.g., DOTAP)
-
This compound (Diphytanoyl-phosphatidylethanolamine)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
-
Nitrogen gas stream
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the cationic lipid and this compound in chloroform at the desired molar ratio (e.g., 1:1).
-
Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the flask's inner surface.
-
Further dry the film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding a sterile, nuclease-free aqueous buffer (e.g., HEPES-buffered saline). The volume will depend on the desired final lipid concentration.
-
Vortex the flask vigorously to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
To create smaller, unilamellar vesicles (LUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes translucent.
-
Alternatively, for more uniform sizing, use a lipid extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, it is advisable to store them under an inert gas like argon.
-
Protocol 2: Transfection of Adherent Cells with this compound Lipoplexes
This protocol provides a general procedure for transfecting adherent mammalian cells. Optimization of cell density, lipoplex concentration, and incubation time is recommended for each cell line.
Materials:
-
This compound-containing cationic liposomes
-
Plasmid DNA or RNA of high purity
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Adherent cells in culture
-
Multi-well plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.
-
-
Lipoplex Formation:
-
In a sterile tube, dilute the desired amount of nucleic acid in serum-free medium.
-
In a separate sterile tube, dilute the appropriate amount of the this compound/cationic lipid liposome solution in serum-free medium.
-
Add the diluted nucleic acid to the diluted liposome solution and mix gently by pipetting. Do not vortex.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of lipoplexes.
-
-
Transfection:
-
Gently aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) culture medium.
-
Culture the cells for 24-72 hours before assaying for gene expression.
-
Data Presentation
Table 1: Representative Transfection Efficiency of a this compound/Cationic Lipid Formulation in Common Cell Lines
| Cell Line | Transfection Efficiency (% of GFP-positive cells) | Viability (%) |
| HEK293 | 65-80% | >90% |
| HeLa | 50-65% | >85% |
| A549 | 30-45% | >80% |
| Primary Neurons | 15-25% | >70% |
Note: These are representative values. Actual efficiencies will vary depending on the specific cationic lipid used, the formulation ratios, the plasmid, and the experimental conditions.
Visualizations
Caption: Experimental workflow for transfection using this compound formulations.
Caption: Troubleshooting flowchart for low transfection efficiency.
Caption: this compound-mediated transfection and endosomal escape pathway.
Frequently Asked Questions (FAQs)
Q3: Why is this compound used as a helper lipid in transfection formulations?
This compound, a phosphatidylethanolamine, is a neutral (zwitterionic) lipid that is thought to enhance transfection efficiency by facilitating the endosomal escape of the nucleic acid cargo. Its cone-shaped molecular structure can promote the formation of non-bilayer lipid structures, which can destabilize the endosomal membrane and lead to the release of the lipoplex into the cytoplasm.
Q4: Can I use serum in the medium during transfection with this compound formulations?
It is generally recommended to form the lipoplexes in a serum-free medium. Serum proteins can interfere with the electrostatic interactions between the cationic liposomes and the nucleic acid, leading to inefficient complex formation and reduced transfection efficiency. However, after the initial incubation period with the cells, the transfection medium can be replaced with a complete medium containing serum.
Q5: My cells are dying after transfection. What could be the cause?
Cell death post-transfection can be due to several factors:
-
Toxicity of the Cationic Lipid: Some cationic lipids can be inherently toxic to cells, especially at high concentrations. It is important to perform a dose-response curve to determine the optimal lipid concentration that maximizes transfection while minimizing cytotoxicity.
-
High Amount of Nucleic Acid: Too much foreign DNA or RNA can trigger cellular stress and apoptosis.
-
Presence of Antibiotics: Cationic lipids can increase the permeability of cells to antibiotics, leading to increased cytotoxicity. It is advisable to perform the transfection in an antibiotic-free medium.
-
Contamination: Mycoplasma or other microbial contamination in your cell cultures can exacerbate cell death during transfection.
Q6: How does the quality of my plasmid DNA affect transfection efficiency?
The quality of the plasmid DNA is paramount. High-quality, supercoiled plasmid DNA is most effective for transient transfection. Contaminants such as proteins, RNA, and endotoxins can significantly reduce transfection efficiency and cause cytotoxicity. Always use a high-purity plasmid preparation and verify its integrity by gel electrophoresis.
Q7: What is the ideal cell confluency for transfection?
For most adherent cell lines, a confluency of 70-90% at the time of transfection is optimal. Cells that are actively dividing tend to take up foreign nucleic acids more readily. Overly confluent cells may exhibit contact inhibition, which can reduce their metabolic activity and uptake of lipoplexes. Conversely, if the cell density is too low, the culture may not grow well post-transfection.
improving the long-term stability of DPyPE-containing liposomes
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for improving the long-term stability of liposomes containing 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are its stability characteristics unique?
A1: this compound (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine) is a synthetic, neutral phospholipid featuring saturated, branched phytanoyl chains instead of straight acyl chains. This unique structure results in a higher structural stability of the lipid bilayer, primarily attributed to the slower conformational motion of the branched hydrophobic chains. This can make this compound-containing liposomes inherently more resistant to physical degradation pathways like fusion and aggregation compared to liposomes made from unsaturated or straight-chain saturated phospholipids.
Q2: What are the primary pathways of degradation for this compound-containing liposomes?
A2: Like other phospholipid-based liposomes, this compound-containing formulations are susceptible to two main degradation pathways:
-
Physical Instability: This involves changes to the liposome structure without altering the chemical nature of the lipids. Common issues include vesicle aggregation (clumping), fusion (merging into larger vesicles), and leakage of encapsulated contents. These are often driven by suboptimal storage conditions or formulation characteristics.
-
Chemical Instability: This involves the chemical breakdown of the this compound molecule itself. The most common pathway is the hydrolysis of the ester bonds linking the phytanoyl chains to the glycerol backbone.[1] This process creates lysolipids and free fatty acids, which can destabilize the liposome membrane and lead to leakage and changes in particle size.[1]
Q3: What are the ideal storage conditions for maintaining the long-term stability of this compound liposomes?
A3: For optimal long-term stability, this compound-containing liposomes should be stored under the following conditions:
-
Temperature: Refrigeration at 2-8°C is the standard and most effective condition for slowing both physical and chemical degradation.[2] Storage at room temperature can accelerate aggregation and hydrolysis, while freezing (-20°C or below) can damage the vesicles unless a suitable cryoprotectant is used during a lyophilization (freeze-drying) process.
-
pH: The formulation should be maintained in a buffered solution, typically between pH 6.5 and 7.4. Acidic or alkaline conditions can significantly accelerate the rate of phospholipid hydrolysis.[1]
-
Light: To prevent any potential photo-oxidation, formulations should be stored in light-resistant containers, such as amber glass vials, or wrapped in aluminum foil.[2]
Q4: How does the inclusion of cholesterol affect the stability of this compound liposomes?
A4: Incorporating cholesterol (typically at 20-50 mol%) is a widely used strategy to enhance liposome stability. Cholesterol inserts into the lipid bilayer, where it modulates membrane fluidity and reduces permeability. This leads to several benefits:
-
Increased Physical Stability: It "stiffens" the membrane, making the liposomes less prone to fusion and aggregation.
-
Reduced Leakage: It fills gaps between phospholipid molecules, decreasing the passive leakage of encapsulated drugs or agents.
-
Inhibition of Hydrolysis: By packing closely with the phospholipids, cholesterol can limit water penetration into the bilayer, thereby slowing the rate of hydrolysis.
Troubleshooting Guides
Problem 1: My this compound liposome suspension shows visible aggregation or a significant increase in particle size over time.
| Question | Possible Cause | Recommended Solution |
| What is the surface charge of your liposomes? | Neutral or near-neutral liposomes have a higher tendency to aggregate due to van der Waals forces. | Include a small percentage (5-10 mol%) of a charged lipid in your formulation, such as phosphatidylglycerol (PG) for a negative charge or a cationic lipid for a positive charge. The resulting electrostatic repulsion will help prevent aggregation. |
| What buffer are you using and does it contain divalent cations? | Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can cross-link negatively charged liposomes, causing rapid aggregation. | Use buffers free of divalent cations, such as HEPES or Tris-buffered saline (TBS). If divalent cations are necessary for your application, their concentration should be minimized. |
| Are you storing the liposomes at an appropriate temperature? | Elevated storage temperatures (e.g., room temperature) increase the kinetic energy of the vesicles, leading to more frequent collisions and a higher likelihood of aggregation. | Always store liposome suspensions at 2-8°C. Ensure consistent refrigeration. |
Problem 2: The encapsulated drug is leaking from my this compound liposomes during storage.
| Question | Possible Cause | Recommended Solution |
| Is cholesterol included in your formulation? | Liposome membranes without cholesterol are generally more permeable and prone to leakage, especially if stored near the lipid's phase transition temperature. | Incorporate 30-50 mol% cholesterol into your formulation to decrease membrane permeability and enhance drug retention. |
| Is chemical degradation occurring? | Hydrolysis of this compound leads to the formation of lysolipids, which act as detergents and can create pores in the liposome membrane, causing leakage. | Ensure your formulation is buffered to a neutral pH (6.5-7.4) to minimize hydrolysis. Analyze the sample for lipid degradation products using a technique like HPLC. |
| Could your encapsulated drug be destabilizing the membrane? | Certain drug molecules, particularly amphiphilic ones, can insert into the lipid bilayer and disrupt its packing, leading to increased permeability. | Review the physicochemical properties of the encapsulated drug. It may be necessary to modify the lipid composition or drug-to-lipid ratio to improve compatibility. |
Problem 3: I suspect my this compound is chemically degrading, but I'm not sure how to confirm it.
| Question | Possible Cause | Recommended Solution |
| What analytical methods can detect lipid hydrolysis? | The primary degradation products of this compound hydrolysis are lyso-PE and free phytanoic acid. | High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is the gold standard for separating and quantifying both the intact phospholipid and its degradation products.[3] |
| Are there signs of oxidation? | Although the phytanoyl chains of this compound are saturated and thus resistant to oxidation, other components in the formulation or buffer could be susceptible. | While less of a concern for this compound itself, oxidation of other components can be assessed using peroxide value assays or by looking for secondary oxidation products via chromatographic methods. |
| How can I set up a study to monitor chemical stability? | A structured stability study is required to track degradation over time. | Perform an accelerated stability study by storing aliquots of your liposome formulation at different temperatures (e.g., 4°C, 25°C, and 40°C).[2][4] At set time points (e.g., 0, 1, 3, and 6 months), withdraw a sample and analyze it via HPLC to quantify the percentage of remaining intact this compound. |
Data Presentation: Stability Assessment
Quantitative data from stability studies should be organized to clearly track changes over time and under different conditions.
Table 1: Example Design of an Accelerated Stability Study
| Parameter | Storage Conditions | Time Points for Analysis |
| Physical Stability | 4°C ± 2°C25°C ± 2°C | 0, 1 month, 3 months, 6 months |
| Chemical Stability | 4°C ± 2°C25°C ± 2°C40°C ± 2°C | 0, 1 month, 3 months, 6 months |
Table 2: Representative Long-Term Stability Data for this compound Liposomes (with Cholesterol) Stored at 4°C
(Note: This table presents expected trends. Actual results will vary based on the specific formulation and cargo.)
| Time Point | Mean Particle Size (nm) | Polydispersity Index (PDI) | Intact this compound (%) | Encapsulated Drug (%) |
| 0 Months | 125.3 | 0.08 | 99.8 | 100 |
| 3 Months | 128.1 | 0.10 | 98.5 | 97.2 |
| 6 Months | 130.5 | 0.11 | 97.1 | 95.4 |
| 12 Months | 135.2 | 0.14 | 94.6 | 91.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
Dissolve this compound and other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid's phase transition temperature to evaporate the solvent.
-
A thin, uniform lipid film will form on the inner wall of the flask. To ensure complete removal of residual solvent, continue evaporation for at least 30 minutes after the film appears dry and/or place the flask under high vacuum overnight.
-
-
Hydration:
-
Add the aqueous hydration buffer (e.g., PBS, HEPES) to the flask. The volume will determine the final lipid concentration. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Hydrate the lipid film by rotating the flask at a temperature well above the phase transition temperature of the lipids for 1-2 hours. This process swells the lipid sheets, which will detach and form multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into one of the extruder's syringes.
-
Force the suspension through the membrane by pushing the plunger. Pass the liposomes back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process creates unilamellar vesicles (LUVs) with a more uniform size distribution.[5][6]
-
Collect the final, translucent liposome suspension.
-
Protocol 2: HPLC Method for Assessing this compound Chemical Stability
(This is a general protocol adaptable for this compound analysis. Method optimization is recommended.)
-
Instrumentation: HPLC system with a Normal Phase column (e.g., Silica or Cyano column) and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[7][8][9]
-
Sample Preparation:
-
Disrupt the liposomes to release the lipids. This can be done by adding a strong solvent like methanol or isopropanol to an aliquot of the liposome suspension to a final concentration of ~90% organic solvent.
-
Vortex thoroughly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant containing the dissolved lipids to an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., isopropanol/water mixture) is typically used.
-
Example Gradient: Start with a high percentage of the non-polar solvent to elute the free fatty acids, then gradually increase the polar solvent concentration to elute the intact this compound and finally the more polar lyso-DPyPE.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detector Settings: Optimize ELSD/CAD parameters (e.g., nebulizer temperature, gas flow) according to the manufacturer's instructions.
-
-
Analysis:
-
Run a standard of pure this compound to determine its retention time.
-
Inject the prepared samples from the stability study.
-
Identify and integrate the peaks corresponding to intact this compound and its degradation products (e.g., lyso-DPyPE).
-
Calculate the percentage of intact this compound remaining at each time point relative to the initial (time zero) sample.
-
Visualizations
Caption: Experimental workflow for this compound liposome preparation and stability assessment.
Caption: Primary chemical degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting decision tree for this compound liposome stability issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 2.8. Accelerated Stability Studies [bio-protocol.org]
- 3. ELSD-HPLC Method for Analysis of Phospholipids on Lipak Colulm | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. remedypublications.com [remedypublications.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up DPyPE Liposome Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with scaling up the production of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE) liposomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of this compound liposome production, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| 1. Inconsistent Particle Size and High Polydispersity Index (PDI) at Larger Scale | Inefficient homogenization or extrusion due to the high phase transition temperature (Tm) of this compound (63°C). At temperatures below the Tm, the lipid bilayers are in a rigid gel state, making them difficult to downsize uniformly. | Optimize Temperature Control: Ensure that all processing steps, including hydration, extrusion, or homogenization, are performed consistently at a temperature significantly above the Tm of this compound (e.g., 65-75°C). For larger volumes, passive heating may be insufficient. Implement in-line heat exchangers or jacketed vessels to maintain a uniform temperature throughout the lipid suspension.[1][2] Increase Homogenization Pressure/Cycles: When using high-pressure homogenization (HPH), increasing the pressure and the number of passes can lead to smaller and more uniform liposomes.[3][4][5][6] However, this also generates more heat, necessitating efficient cooling mechanisms to prevent lipid degradation. Sequential Extrusion: If using extrusion, employ a sequential extrusion process, starting with larger pore size membranes and gradually decreasing to the desired pore size. This reduces the pressure build-up and minimizes the risk of filter clogging.[1] |
| 2. Clogging of Extruder Membranes at Production Scale | High lipid concentration combined with the rigidity of this compound bilayers below their Tm can lead to rapid clogging of extruder membranes, especially with smaller pore sizes.[2] | Reduce Lipid Concentration: While counterintuitive for scaling up, a moderately lower lipid concentration during the extrusion process can sometimes improve throughput and prevent filter blockage. The final product can then be concentrated using techniques like tangential flow filtration (TFF). Optimize Extrusion Pressure: Use a controlled, constant pressure system for extrusion rather than manual pressure, which can be inconsistent and lead to blowouts.[7] Consider High-Pressure Homogenization (HPH): HPH is a more scalable alternative to extrusion for producing small, unilamellar vesicles and is less prone to clogging issues.[3][4][5][8] |
| 3. Aggregation and Instability of Concentrated this compound Liposome Suspensions | This compound liposomes, particularly at high concentrations required for industrial scale, can be prone to aggregation and fusion, leading to changes in particle size and potential drug leakage over time.[9][10][11] This can be exacerbated by insufficient surface charge or steric hindrance. | Incorporate Charged Lipids: The inclusion of a small molar percentage of a charged lipid (e.g., DPPG, DOTAP) can increase the zeta potential of the liposomes, leading to electrostatic repulsion that prevents aggregation. Add a PEGylated Lipid: Incorporating a lipid conjugated to polyethylene glycol (PEG) provides a steric barrier on the liposome surface, which can significantly improve stability and reduce aggregation.[12] Optimize Buffer Conditions: Ensure the pH and ionic strength of the buffer are optimized to maintain liposome stability. Changes in these parameters can affect surface charge and lipid hydration. |
| 4. Low or Variable Encapsulation Efficiency at Scale | Changes in the hydration process, lipid-to-drug ratio, and processing parameters during scale-up can all impact the efficiency of drug encapsulation.[13][][15] | Maintain Consistent Lipid-to-Drug Ratio: Ensure precise and consistent dosing of lipids and the active pharmaceutical ingredient (API) in large-scale batches. Optimize Hydration: For passive encapsulation of hydrophilic drugs, ensure complete and uniform hydration of the lipid film. For larger batches, this may require longer hydration times and more vigorous, controlled mixing. Active Loading Strategies: For APIs amenable to active loading (e.g., using pH or ion gradients), this method generally yields higher and more reproducible encapsulation efficiencies, which are less dependent on the initial liposome formation process.[12][16] |
| 5. Phase Separation or Non-Lamellar Structures | Phosphatidylethanolamines like this compound have a tendency to form non-bilayer structures, such as the hexagonal HII phase, particularly at elevated temperatures.[2] This can lead to instability and drug leakage. | Incorporate Stabilizing Lipids: The inclusion of lipids that favor a lamellar phase, such as phosphatidylcholine (PC) or cholesterol, can help to stabilize the bilayer structure of this compound-containing liposomes. Careful Temperature Control: While processing must occur above this compound's Tm, excessively high temperatures should be avoided to minimize the risk of inducing non-lamellar phase transitions. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the scaling up of this compound liposome production.
1. What is the recommended method for sizing this compound liposomes at an industrial scale?
While extrusion is a common laboratory technique, high-pressure homogenization (HPH) is often preferred for industrial-scale production.[3][5][8] HPH is a continuous process that is more readily scalable and less prone to the clogging issues often encountered with extrusion, especially when working with high-melting point lipids like this compound.[2] Microfluidics is another emerging technology that offers excellent control over particle size and is inherently scalable.[17][18][19]
2. How does the high phase transition temperature (Tm) of this compound affect the scale-up process?
The high Tm of this compound (63°C) is a critical factor that must be managed during scale-up. All processing steps involving the lipid suspension, including hydration and size reduction, must be performed at a temperature consistently above this Tm to ensure the lipid bilayers are in a fluid and malleable state.[1][20] For large-scale production, this requires robust and validated heating systems to maintain a uniform temperature throughout the entire batch.
3. What are the key parameters to monitor for ensuring batch-to-batch consistency?
To ensure consistency between batches, it is crucial to monitor and control the following critical quality attributes (CQAs):
-
Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).
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Encapsulation Efficiency: Determined by separating free drug from encapsulated drug and quantifying both.[13][]
-
Zeta Potential: Indicates the surface charge and is a predictor of colloidal stability.
-
Lipid Concentration and Drug-to-Lipid Ratio: Verified by analytical methods like HPLC.
-
Stability: Assessed by monitoring the above parameters over time under defined storage conditions.[21]
4. How can I improve the stability of my this compound liposome formulation at high concentrations?
To enhance stability at high concentrations, consider the following formulation strategies:
-
Inclusion of Charged Lipids: Incorporating a charged lipid such as 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) can increase electrostatic repulsion between liposomes.
-
PEGylation: The addition of a PEGylated lipid (e.g., DSPE-PEG2000) creates a steric barrier that prevents aggregation.[12]
-
Lyophilization: Freeze-drying the liposome suspension in the presence of a cryoprotectant (e.g., sucrose or trehalose) can significantly improve long-term stability.
5. What are the regulatory considerations when scaling up this compound liposome production?
Regulatory agencies like the FDA and EMA consider liposomes to be complex drug products.[22] Therefore, a Quality by Design (QbD) approach is highly recommended. This involves identifying critical process parameters (CPPs) and critical material attributes (CMAs) that impact the CQAs of the final product. Robust process validation and well-defined analytical methods are essential for regulatory submissions.
Quantitative Data
The following tables summarize the impact of key process parameters on the characteristics of liposomes, providing a general guide for scaling up this compound liposome production.
Table 1: Effect of High-Pressure Homogenization Parameters on Liposome Size
| Parameter | Change | Effect on Mean Liposome Diameter | Reference |
| Inlet Pressure | Increase | Decrease | [6] |
| Number of Cycles | Increase | Decrease | [4][6] |
| Lipid Concentration | Increase | No significant effect or slight increase | [6][17] |
Table 2: Comparison of Liposome Production Methods at Different Scales
| Method | Scale | Typical Mean Diameter (nm) | Typical PDI | Key Advantages | Key Challenges | Reference |
| Extrusion | Lab | 100 - 200 | < 0.1 | Simple, reproducible at small scale | Clogging, difficult to scale up | [1][17] |
| High-Pressure Homogenization | Lab to Industrial | 50 - 150 | < 0.2 | Scalable, continuous process | High energy consumption, potential for lipid degradation | [3][4][8] |
| Microfluidics | Lab to Industrial | 80 - 150 | < 0.15 | Excellent control, highly reproducible, scalable | Lower throughput for some systems | [12][17][18][19] |
Experimental Protocols
Protocol 1: Large-Scale this compound Liposome Production using High-Pressure Homogenization
-
Lipid Film Hydration:
-
Dissolve this compound and any other lipids (e.g., cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a large, round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film. Ensure the water bath temperature is above the Tm of all lipids.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle agitation at a temperature of 65-75°C. The volume of the aqueous phase should be calculated to achieve the desired final lipid concentration. For large volumes, a jacketed, temperature-controlled vessel with an overhead stirrer is recommended.
-
-
Size Reduction by High-Pressure Homogenization:
-
Pre-heat the high-pressure homogenizer to 65-75°C.
-
Pass the hydrated lipid suspension through the homogenizer at a set pressure (e.g., 10,000 - 20,000 psi).
-
Recirculate the liposome suspension through the homogenizer for a predetermined number of cycles (typically 5-10) to achieve the desired particle size and PDI.[4]
-
Monitor the temperature of the suspension throughout the process and use a heat exchanger to maintain it within the target range.
-
-
Purification:
-
Remove any unencapsulated drug using tangential flow filtration (TFF) or diafiltration. This method is highly scalable and efficient for large volumes.
-
-
Sterilization and Characterization:
-
Sterilize the final liposome formulation by filtration through a 0.22 µm filter.
-
Characterize the final product for particle size, PDI, encapsulation efficiency, and other relevant CQAs.
-
Visualizations
Diagram 1: Workflow for Scaling Up this compound Liposome Production
Caption: A typical workflow for the large-scale production of this compound liposomes.
Diagram 2: Troubleshooting Logic for High PDI in Scaled-Up Production
Caption: A decision-making diagram for troubleshooting high polydispersity.
References
- 1. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STANSTED Homogenizers - Liposomes preparation. [homogenisingsystems.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Factors involved in the production of liposomes with a high-pressure homogenizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constant pressure-controlled extrusion method for the preparation of Nano-sized lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. Aggregation, Fusion, and Leakage of Liposomes Induced by Peptides [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 13. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. cascadeprodrug.com [cascadeprodrug.com]
- 18. Using microfluidics for scalable manufacturing of nanomedicines from bench to GMP: A case study using protein-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. liposomes.ca [liposomes.ca]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
how to reduce cytotoxicity of DPyPE-based transfection reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of DPyPE-based transfection reagents while maintaining high transfection efficiency.
FAQs: Understanding and Mitigating Cytotoxicity
Q1: What is this compound and what is its role in transfection?
This compound (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine) is a neutral helper lipid commonly used in combination with cationic lipids to form liposomes for nucleic acid delivery. Its primary role is to enhance transfection efficiency. It is believed to facilitate the endosomal escape of the nucleic acid cargo into the cytoplasm, a critical step for successful transfection.
Q2: What are the common causes of cytotoxicity with this compound-based transfection reagents?
Cytotoxicity associated with this compound-based reagents, like other lipid-based transfection systems, can arise from several factors:
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High Reagent Concentration: Excessive amounts of the transfection reagent can disrupt cell membranes, leading to cell death.
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Suboptimal Reagent-to-Nucleic Acid Ratio: An improper balance between the cationic lipid/DPyPE formulation and the nucleic acid can result in the formation of toxic complexes.
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Poor Cell Health: Cells that are unhealthy, have a high passage number, or are not in the logarithmic growth phase are more susceptible to transfection-related stress.
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High Confluency: Overly confluent cell cultures can experience increased toxicity.
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Prolonged Incubation Time: Extended exposure to the transfection complexes can be detrimental to cell viability.
-
Presence of Antibiotics: Some antibiotics can exacerbate the cytotoxic effects of transfection reagents.
-
Poor Quality of Nucleic Acid: Contaminants or impurities in the nucleic acid preparation can contribute to cell death.
Troubleshooting Guide: Reducing Cell Death
This guide provides a systematic approach to troubleshooting and reducing cytotoxicity during your transfection experiments with this compound-based reagents.
Issue 1: High levels of cell death observed after transfection.
Workflow for Troubleshooting High Cytotoxicity
Caption: A step-by-step workflow for troubleshooting high cytotoxicity in transfection experiments.
Experimental Protocol: Optimization of Reagent Concentration and Lipid-to-Nucleic Acid Ratio
This protocol outlines a method to systematically determine the optimal concentration of a this compound-based transfection reagent and its ratio to the nucleic acid for a specific cell line.
Materials:
-
This compound-based transfection reagent
-
Nucleic acid (plasmid DNA, siRNA, etc.) of high purity
-
24-well plates
-
Your cell line of interest
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Appropriate cell culture medium (serum-free for complex formation, and complete medium for cell culture)
-
Reporter gene plasmid (e.g., expressing GFP) for transfection efficiency assessment
-
Cell viability assay kit (e.g., MTT, Trypan Blue)
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Prepare Transfection Complexes:
-
Reagent Titration: In separate tubes, prepare different amounts of the transfection reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL) in serum-free medium.
-
Nucleic Acid Preparation: In a separate set of tubes, dilute a fixed amount of your nucleic acid (e.g., 0.5 µg of plasmid DNA) in serum-free medium.
-
Complex Formation: For each reagent concentration, create a matrix of lipid-to-nucleic acid ratios. For example, for each reagent amount, prepare complexes with nucleic acid amounts of 0.25 µg, 0.5 µg, and 1.0 µg.
-
Gently mix the diluted nucleic acid with the diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection:
-
Remove the culture medium from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the transfection complexes dropwise to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
At the end of the incubation, assess transfection efficiency (e.g., by fluorescence microscopy for GFP) and cell viability using your chosen assay.
-
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Data Analysis: Record and compare the transfection efficiency and cell viability for each condition.
Data Presentation: Optimization Results
| Reagent Volume (µL) | Nucleic Acid Amount (µg) | Lipid:NA Ratio (v/w) | Transfection Efficiency (%) | Cell Viability (%) |
| 1.0 | 0.5 | 2:1 | 60 | 90 |
| 1.5 | 0.5 | 3:1 | 75 | 80 |
| 2.0 | 0.5 | 4:1 | 80 | 65 |
| 1.5 | 0.75 | 2:1 | 85 | 70 |
This is example data. Your results will vary depending on the cell type and reagent.
Issue 2: Low transfection efficiency despite acceptable cell viability.
Potential Causes and Solutions
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Suboptimal Cell Confluency: Ensure cells are 70-80% confluent at the time of transfection.
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Incorrect Complex Formation: Always form lipid-nucleic acid complexes in serum-free medium.
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Low Quality/Quantity of Nucleic Acid: Use high-purity, endotoxin-free nucleic acid. Verify the concentration and integrity of your nucleic acid before use.
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Cell Line is Difficult to Transfect: Some cell lines are inherently more resistant to transfection. You may need to try a different transfection method or a reagent specifically designed for hard-to-transfect cells.
Signaling Pathway: Endosomal Escape
Caption: The role of this compound in facilitating endosomal escape of nucleic acids.
General Best Practices for Transfection
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Cell Health is Paramount: Always use cells that are healthy, actively dividing, and have a low passage number.
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Optimize for Your Cell Line: Transfection conditions are not one-size-fits-all. It is crucial to optimize the protocol for each new cell type.
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Use High-Quality Reagents: Ensure your transfection reagent has been stored correctly and your nucleic acid is of high purity.
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Work in an Antibiotic-Free Environment: Whenever possible, perform transfections in the absence of antibiotics to minimize additional stress on the cells.
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Monitor Your Cells: Regularly observe your cells under a microscope before and after transfection to monitor their morphology and health.
By following these guidelines and systematically troubleshooting any issues, you can significantly reduce the cytotoxicity of your this compound-based transfection reagents and achieve reliable and reproducible results in your research.
Technical Support Center: Enhancing Endosomal Escape of DPyPE Liposomes
Welcome to the technical support center for DPyPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the endosomal escape of this compound-based liposomal formulations.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and application of this compound liposomes for effective intracellular delivery.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | 1. Suboptimal lipid film formation.2. Hydration temperature is below the phase transition temperature (Tc) of this compound.3. Inefficient downsizing method (extrusion/sonication).4. Poor solubility of the drug in the aqueous hydration buffer. | 1. Ensure a thin, even lipid film is formed by slow and complete solvent evaporation.2. Hydrate the lipid film with the aqueous buffer at a temperature above the Tc of all lipid components.3. Optimize the number of extrusion cycles or sonication time. Ensure the polycarbonate membrane is not clogged.4. Adjust the pH or ionic strength of the hydration buffer to improve drug solubility. |
| Poor In Vitro Transfection/Delivery | 1. Inefficient endosomal escape.2. Low cellular uptake.3. Instability of liposomes in culture media.4. Degradation of the encapsulated cargo. | 1. Incorporate a fusogenic lipid like DOPE or a pH-sensitive component like CHEMS. Add a fusogenic peptide (e.g., GALA, INF7) to the formulation.2. Include a cationic lipid to enhance interaction with the cell membrane or conjugate a targeting ligand.3. Add cholesterol to increase bilayer stability. Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) to create a protective hydrophilic layer.4. Ensure the cargo is stable at the formulation's pH and temperature. Use nuclease or protease inhibitors if delivering nucleic acids or proteins. |
| High Polydispersity Index (PDI) | 1. Incomplete hydration of the lipid film.2. Aggregation of liposomes.3. Inefficient sizing process. | 1. Ensure the hydration buffer is added slowly and vortexed thoroughly.2. Include a PEGylated lipid to prevent aggregation through steric hindrance.3. Increase the number of extrusion cycles or use a smaller pore size membrane. |
| Liposome Aggregation in Storage | 1. Inappropriate storage temperature.2. High concentration of liposomes.3. Changes in pH or ionic strength. | 1. Store liposomes at 4°C. Do not freeze unless a cryoprotectant is used.2. Dilute the liposome suspension to an optimal concentration.3. Ensure the storage buffer has adequate buffering capacity. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism for endosomal escape of this compound liposomes?
This compound-based liposomes are designed to be pH-sensitive. In the neutral pH of the bloodstream (around 7.4), the liposomes remain stable. Upon internalization into the endosome, the pH drops to 5.5-6.5. This acidic environment protonates the head group of this compound, leading to a conformational change that destabilizes the liposomal membrane. This destabilization promotes fusion with the endosomal membrane, releasing the encapsulated cargo into the cytoplasm.
2. How can I improve the pH-sensitivity of my this compound liposomes?
To enhance pH-sensitivity, this compound is often formulated with other "helper" lipids. A common strategy is to include dioleoylphosphatidylethanolamine (DOPE), which has a cone-like shape that promotes the formation of a non-bilayer, fusogenic hexagonal phase (HII) in acidic conditions. Another approach is to incorporate cholesteryl hemisuccinate (CHEMS), which also contributes to bilayer destabilization at low pH.
3. What is the role of a fusogenic peptide, and how do I incorporate it?
Fusogenic peptides, such as GALA and INF7, are short peptides that undergo a conformational change in the acidic environment of the endosome, exposing a hydrophobic domain that inserts into and disrupts the endosomal membrane. This creates pores or facilitates fusion, enhancing cargo release.
Fusogenic peptides can be incorporated in two main ways:
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Pre-conjugation: The peptide is chemically conjugated to a lipid anchor (e.g., DSPE-PEG-maleimide) before liposome formulation.
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Post-insertion: The peptide-lipid conjugate is incubated with pre-formed liposomes, allowing it to insert into the lipid bilayer.
4. Should I include cholesterol and PEGylated lipids in my this compound formulation?
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Cholesterol: Yes, it is highly recommended. Cholesterol acts as a "fluidity buffer," increasing the packing density of the lipid bilayer. This enhances the stability of the liposomes in biological fluids and reduces premature leakage of the encapsulated drug.
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PEGylated Lipids (e.g., DSPE-PEG2000): These are often included to create a hydrophilic "stealth" layer on the surface of the liposome. This layer reduces opsonization (recognition by the immune system) and prolongs circulation time in vivo. However, a high density of PEG can sometimes hinder endosomal escape (the "PEG dilemma"). Therefore, the concentration of PEGylated lipid should be optimized (typically 1-5 mol%).
Quantitative Data Summary
The following tables summarize quantitative data on the effect of different formulation strategies on liposome characteristics and efficiency.
Table 1: Effect of Helper Lipids on Liposome Size and pH-Sensitivity
| Formulation (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | % Release at pH 5.5 | % Release at pH 7.4 |
| This compound:Chol (1:1) | 180 ± 25 | 0.25 | ~20% | < 5% |
| This compound:DOPE:Chol (4:4:2) | 155 ± 20 | 0.18 | ~65% | < 10% |
| This compound:CHEMS:Chol (6:4:2) | 165 ± 22 | 0.21 | ~75% | < 8% |
| This compound:DOPE:CHEMS:Chol (4:2:2:2) | 160 ± 19 | 0.19 | ~85% | < 10% |
Data are representative and compiled from various studies on pH-sensitive liposomes. Actual values may vary based on the specific experimental conditions.
Table 2: Impact of Fusogenic Peptides on Gene Silencing Efficiency
| Liposome Formulation | Target Gene | In Vitro Knockdown Efficiency |
| This compound:DOPE:Chol | Luciferase | ~30% |
| This compound:DOPE:Chol + GALA peptide | Luciferase | ~75% |
| This compound:DOPE:Chol + INF7 peptide | Luciferase | ~80% |
This data illustrates the typical enhancement seen with the addition of fusogenic peptides to pH-sensitive liposomes for siRNA delivery.
Experimental Protocols
Protocol 1: Formulation of pH-Sensitive this compound Liposomes by Thin-Film Hydration
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Lipid Mixture Preparation: In a round-bottom flask, dissolve this compound, DOPE, cholesterol, and DSPE-PEG2000 (e.g., in a 4:4:2:0.2 molar ratio) in a chloroform:methanol (2:1 v/v) solvent mixture.
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Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
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Hydration: Hydrate the lipid film with an aqueous buffer (e.g., HEPES-buffered saline, pH 7.4) containing the drug or nucleic acid to be encapsulated. The hydration should be performed at a temperature above the phase transition temperature of this compound (~65°C) for 1 hour with gentle agitation.
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Sizing: To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion using a mini-extruder. Pass the suspension 11-21 times through polycarbonate membranes with a pore size of 100 nm.
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Purification: Remove the unencapsulated drug or nucleic acid by size exclusion chromatography or dialysis.
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Characterization: Determine the liposome size and polydispersity index using Dynamic Light Scattering (DLS) and the zeta potential. Quantify the encapsulation efficiency using a suitable assay (e.g., fluorescence spectroscopy for a fluorescent dye or HPLC for a drug).
Protocol 2: Calcein Release Assay to Assess pH-Sensitivity
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Encapsulation of Calcein: Prepare this compound liposomes as described in Protocol 1, using a self-quenching concentration of calcein (50-100 mM in the hydration buffer).
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Purification: Remove unencapsulated calcein using a Sephadex G-50 size exclusion column, eluting with an iso-osmotic buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
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Fluorescence Measurement: Dilute the purified calcein-loaded liposomes in two different buffers: one at pH 7.4 and another at pH 5.5.
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Incubation: Incubate the liposome suspensions at 37°C.
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Data Acquisition: Measure the fluorescence intensity (excitation ~495 nm, emission ~515 nm) at various time points.
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Determination of 100% Release: To determine the maximum fluorescence corresponding to 100% release, add Triton X-100 (0.5% final concentration) to lyse the liposomes.
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Calculation: Calculate the percentage of release at each time point using the formula: % Release = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the fluorescence after adding Triton X-100.
Visualizations
Caption: pH-triggered endosomal escape of this compound liposomes.
Caption: Workflow for this compound liposome formulation and testing.
Navigating the Surface Charge: The Impact of DPyPE on Liposome Zeta Potential
A Comprehensive Technical Support Guide for Researchers
The incorporation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE) into liposomal formulations is a critical step for many drug delivery and nanomedicine applications. A key parameter influenced by this inclusion is the zeta potential, which governs the stability and in vivo fate of the liposomes. This guide provides researchers, scientists, and drug development professionals with detailed insights, troubleshooting advice, and experimental protocols related to the impact of this compound on the zeta potential of liposomes.
Understanding the Role of this compound and Zeta Potential
This compound is a phospholipid with a phosphatidylethanolamine (PE) headgroup and two saturated 16-carbon (palmitoyl) acyl chains. At physiological pH (around 7.4), the phosphate group in the PE headgroup is negatively charged, while the amine group is positively charged. This zwitterionic nature means that while the overall charge of the this compound molecule is neutral, its orientation and interaction within the lipid bilayer can influence the surface charge of the liposome.
The zeta potential is a measure of the magnitude of the electrostatic potential at the slipping plane of a particle in a liquid. It is a critical indicator of the surface charge and plays a significant role in the stability of colloidal dispersions like liposomes. A sufficiently high positive or negative zeta potential (typically > ±30 mV) results in electrostatic repulsion between particles, preventing aggregation and enhancing stability.
The Influence of this compound on Zeta Potential: A Quantitative Overview
While this compound is zwitterionic, its incorporation into a liposomal formulation, often composed of a neutral lipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), can lead to a slight shift in the zeta potential. Studies have shown that the presence of a phosphatidylethanolamine headgroup can enhance the slight negative charge of the liposome. This is attributed to the orientation of the headgroup at the liposome surface.
Below is a table summarizing the expected trend in zeta potential as the molar percentage of this compound is increased in a DPPC-based liposome formulation.
| Liposome Composition (DPPC:this compound molar ratio) | Expected Zeta Potential (mV) | General Observation |
| 100:0 | -2 to -5 | Near-neutral, characteristic of DPPC liposomes. |
| 90:10 | -5 to -10 | A slight increase in negative charge with the introduction of this compound. |
| 80:20 | -10 to -15 | A continued trend towards a more negative zeta potential. |
| 70:30 | -15 to -20 | A noticeable shift to a more negative surface charge. |
Note: These values are illustrative and can vary depending on the experimental conditions such as the buffer composition, pH, and ionic strength.
Experimental Protocols
Liposome Preparation via Thin-Film Hydration
This method is a common and reliable technique for preparing liposomes.
Materials:
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1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
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1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (this compound)
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Cholesterol (optional, for membrane stability)
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Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
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Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
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Round-bottom flask
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Rotary evaporator
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Water bath sonicator or extruder
Procedure:
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Lipid Dissolution: Dissolve the desired molar ratios of DPPC, this compound, and cholesterol in the organic solvent in a round-bottom flask.
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Film Formation: Evaporate the solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (for DPPC and this compound, this is ~41°C). A thin, uniform lipid film should form on the wall of the flask.
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Vacuum Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
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Hydration: Add the hydration buffer (pre-heated to above the lipid phase transition temperature) to the flask.
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Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
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Size Reduction (Optional but Recommended): To obtain unilamellar vesicles (LUVs) of a defined size, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm).
Zeta Potential Measurement
Zeta potential is typically measured using a Zetasizer or a similar instrument based on electrophoretic light scattering (ELS).
Materials:
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Liposome suspension
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Appropriate buffer for dilution (e.g., 10 mM NaCl or PBS)
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Zetasizer instrument
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Folded capillary cells
Procedure:
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Sample Dilution: Dilute the liposome suspension in the chosen buffer to an appropriate concentration. The instrument software will typically indicate the optimal particle count rate. Over-concentration can lead to multiple scattering effects, while over-dilution may result in a poor signal-to-noise ratio.
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Cell Preparation: Rinse the folded capillary cell with the dilution buffer before loading the sample.
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Sample Loading: Carefully inject the diluted liposome suspension into the cell, ensuring no air bubbles are trapped.
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Equilibration: Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
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Measurement: Perform the measurement according to the instrument's instructions. Typically, three or more measurements are taken and the average is reported.
Troubleshooting Guide & FAQs
Here are some common issues encountered during the preparation and characterization of this compound-containing liposomes and how to address them.
Q1: My zeta potential readings are highly variable and not reproducible.
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A1: Check for Aggregates: The presence of large aggregates can significantly skew zeta potential measurements. Ensure your liposome suspension is homogenous. Consider filtering the sample through a 0.22 µm filter before measurement.
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A2: Optimize Dilution: Inconsistent dilution can lead to variable results. Use a precise method for dilution and ensure the final concentration is within the instrument's recommended range.
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A3: Verify Buffer Conditions: The pH and ionic strength of the buffer have a profound impact on zeta potential. Ensure your buffer is properly prepared and consistent across all experiments.
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A1: Confirm Lipid Ratios: Inaccuracies in the initial weighing or dissolution of lipids can alter the final composition of your liposomes. Double-check your calculations and weighing procedures.
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A2: Assess Buffer pH: The charge of the PE headgroup is pH-dependent. At very low pH, the amine group is protonated (positive), and at very high pH, the phosphate group is deprotonated (negative). Ensure your buffer pH is stable and at the desired physiological range.
Q3: My liposome suspension appears cloudy and precipitates over time, despite having a seemingly stable zeta potential.
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A1: Consider Steric Stabilization: While electrostatic repulsion from zeta potential contributes to stability, it may not be sufficient, especially in high ionic strength buffers. Consider including a PEGylated lipid (e.g., DSPE-PEG) in your formulation to provide steric hindrance against aggregation.
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A2: Evaluate Lipid Composition: this compound has a smaller headgroup compared to DPPC, which can induce negative curvature strain in the bilayer. At high concentrations, this can lead to instability and fusion. Optimizing the this compound concentration is key.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the preparation and characterization of this compound-containing liposomes.
Caption: Workflow for liposome preparation and zeta potential analysis.
solving solubility issues with DPyPE during formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in formulation?
A1: this compound is a neutral phosphatidylethanolamine (PE) lipid characterized by two phytanoyl acyl chains. It is primarily used as a helper lipid in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs). Its branched phytanoyl chains contribute to the fluidity and stability of the lipid bilayer.
Q2: Why am I experiencing difficulty dissolving this compound?
A2: this compound is a lipid and, like other lipids, is hydrophobic. It has very low solubility in aqueous solutions. Dissolving this compound requires the use of appropriate organic solvents or co-solvent systems. The waxy nature of this compound at room temperature can also contribute to slow dissolution kinetics.
Q3: What are some suitable solvents for dissolving this compound?
A3: this compound is soluble in chlorinated solvents like chloroform and dichloromethane. It can also be dissolved in co-solvent systems. For instance, it is soluble in a mixture of chloroform and methanol. For formulations intended for biological use, solvent systems containing DMSO, PEG300, and Tween-80, or DMSO and corn oil have been reported to be effective.
Q4: Can I heat this compound to aid dissolution?
A4: Gentle heating and sonication can be employed to assist in the dissolution of this compound, especially if precipitation or phase separation is observed. However, excessive heat should be avoided to prevent lipid degradation. It is crucial to monitor the temperature and duration of heating.
Q5: How does this compound affect the characteristics of my lipid nanoparticle formulation?
A5: As a helper lipid, this compound can influence several critical quality attributes of a formulation. Its inclusion can affect particle size, polydispersity index (PDI), encapsulation efficiency, and the stability of the final product. The branched structure of its phytanoyl chains can increase membrane fluidity and prevent the aggregation of cationic lipids in a formulation.
Troubleshooting Guide
Issue 1: this compound fails to dissolve or dissolves very slowly.
Possible Causes:
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Inappropriate solvent: this compound is a lipid and will not dissolve in polar solvents like water or aqueous buffers alone.
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Insufficient solvent volume: The amount of solvent may not be sufficient to fully solubilize the quantity of this compound.
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Low temperature: The dissolution rate of lipids can be slow at lower temperatures.
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Poor mixing: Inadequate agitation can lead to localized saturation of the solvent.
Solutions:
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Solvent Selection: Use a suitable organic solvent. Chloroform or a chloroform:methanol mixture is a good starting point for initial dissolution. For less toxic formulations, consider co-solvent systems.
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Increase Solvent Volume: Gradually add more solvent until the this compound is fully dissolved.
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Gentle Heating: Warm the solvent gently (e.g., to 37-40°C) while dissolving the this compound. Avoid high temperatures to prevent degradation.
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Sonication: Use a bath sonicator to provide energy for dissolution and break up any lipid aggregates.
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Vortexing: Vigorous vortexing can aid in the dissolution process.
Issue 2: this compound precipitates out of solution during formulation.
Possible Causes:
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Change in solvent composition: Adding an anti-solvent (a solvent in which this compound is insoluble, like an aqueous buffer) too quickly can cause the lipid to crash out of solution.
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Temperature change: A significant decrease in temperature can reduce the solubility of this compound.
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High concentration: The concentration of this compound in the final formulation may exceed its solubility limit in the solvent system.
Solutions:
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Controlled Mixing: When mixing the lipid phase with an aqueous phase, add the aqueous phase slowly and with constant, gentle stirring.
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Maintain Temperature: Ensure that all solutions are at a consistent and appropriate temperature throughout the formulation process.
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Optimize Lipid Concentration: You may need to decrease the total lipid concentration in your formulation.
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Co-solvent Adjustment: Adjust the ratio of co-solvents to improve the overall solubility of the lipid components in the final mixture.
Issue 3: The resulting lipid nanoparticles are too large or have a high PDI.
Possible Causes:
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Lipid aggregation: Poor dissolution of this compound or other lipid components can lead to the formation of aggregates, resulting in larger particles.
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Suboptimal formulation parameters: The ratio of lipids, the overall lipid concentration, and the method of particle formation (e.g., sonication, extrusion, microfluidics) can all impact particle size.
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Slow mixing: In methods like nanoprecipitation, slow mixing of the lipid and aqueous phases can lead to larger and more polydisperse particles.
Solutions:
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Ensure Complete Dissolution: Confirm that all lipid components, including this compound, are fully dissolved before proceeding with particle formation.
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Optimize Lipid Ratios: Systematically vary the molar ratio of this compound to other lipids in the formulation to find the optimal composition for your desired particle size.
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Extrusion: If preparing liposomes, pass the hydrated lipid film through polycarbonate membranes with a defined pore size to achieve a more uniform particle size distribution.
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Microfluidics: Utilize a microfluidic system for precise control over mixing and particle formation, which often leads to smaller and more monodisperse nanoparticles.
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Co-solvent Systems
| Solvent/System | Concentration | Observations |
| Chloroform | 3 mg/mL | Soluble |
| Chloroform:Methanol (80:20, v/v) | Not specified | Soluble |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution |
| Ethanol | Estimated: Sparingly Soluble | Based on general lipid solubility |
| Methanol | Estimated: Sparingly Soluble | Based on general lipid solubility |
| Isopropanol | Estimated: Soluble | Based on general lipid solubility |
| Dimethyl Sulfoxide (DMSO) | Estimated: Soluble | Based on general lipid solubility |
| Dimethylformamide (DMF) | Estimated: Soluble | Based on general lipid solubility |
| Water / Aqueous Buffers | Insoluble | Forms a suspension |
Disclaimer: "Estimated" solubility is based on the general principles of lipid solubility and the behavior of similar phosphatidylethanolamines. Experimental verification is recommended.
Experimental Protocols
Protocol: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes where this compound is used as a helper lipid alongside a cationic lipid.
Materials:
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This compound
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Cationic lipid (e.g., DOTAP)
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Chloroform
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Hydration buffer (e.g., sterile water, PBS)
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Round-bottom flask
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Rotary evaporator
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Bath sonicator or extruder
Methodology:
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Lipid Dissolution: Dissolve this compound and the cationic lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1). Ensure the lipids are completely dissolved.
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Film Formation: Remove the chloroform using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the wall of the flask.
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Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
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Hydration: Add the aqueous hydration buffer to the flask. The volume will depend on the desired final lipid concentration.
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Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate the lipid film and form multilamellar vesicles (MLVs). This may take 30-60 minutes.
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Size Reduction (Optional but Recommended):
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Sonication: Submerge the flask in a bath sonicator to reduce the size of the MLVs and form small unilamellar vesicles (SUVs). Sonication time will need to be optimized.
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Extrusion: For a more uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
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Characterization: Analyze the resulting liposomes for particle size, polydispersity index (PDI), and zeta potential.
Mandatory Visualization
Caption: Workflow for this compound-containing liposome preparation.
Caption: Troubleshooting logic for this compound solubility issues.
Technical Support Center: Optimization of Hydration Buffer for DPyPE Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of hydration buffers for 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE) liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for hydrating a this compound lipid film?
A1: A common and effective starting point for hydrating a this compound lipid film is a buffer with a pH around 7.4, such as Phosphate-Buffered Saline (PBS). Tris-HCl and HEPES-buffered saline are also widely used and can be suitable alternatives. The choice of buffer can influence the liposome's physical characteristics, so empirical testing is recommended.
Q2: At what temperature should the hydration of the this compound lipid film be performed?
A2: The hydration process should be carried out at a temperature above the main phase transition temperature (Tm) of this compound. While the exact Tm can vary slightly based on the purity of the lipid and the presence of other components, the Tm of the related lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is approximately 74°C. Therefore, a safe and effective temperature for hydrating this compound is typically in the range of 60-65°C to ensure the lipid is in a fluid state, which facilitates proper hydration and vesicle formation.
Q3: How does the pH of the hydration buffer affect this compound liposomes?
A3: The pH of the hydration buffer is a critical parameter that can significantly impact the stability, size, and surface charge of this compound liposomes. For liposomes containing phosphatidylethanolamine (PE) headgroups, pH can influence the protonation state of the primary amine, thereby altering the surface charge and intermolecular interactions. Generally, a neutral pH of around 7.4 is a good starting point for stability. Deviations to acidic or alkaline pH can lead to changes in vesicle size and may promote aggregation or hydrolysis of the lipid. For instance, studies on similar PE-containing liposomes have shown that liposome diameters can increase as the pH moves from acidic to alkaline.[1] Highly acidic or basic conditions can lead to a decrease in liposome stability.[2]
Q4: What is the role of ionic strength in the hydration buffer?
A4: The ionic strength of the hydration buffer, primarily determined by the salt concentration (e.g., NaCl), plays a crucial role in the stability of the liposomal dispersion. The ions in the buffer can modulate the electrostatic interactions between liposomes. At very low ionic strengths, electrostatic repulsion between charged liposomes can be significant, preventing aggregation. However, at high ionic strengths, the surface charge can be shielded, leading to a decrease in electrostatic repulsion and an increased risk of aggregation due to van der Waals forces.[3][4] For negatively charged liposomes, it has been observed that at both low and high ionic strength, an increase in particle size after storage was not found.[4]
Q5: How can I improve the encapsulation efficiency of a hydrophilic drug in this compound liposomes?
A5: Optimizing the hydration buffer is key to improving the encapsulation efficiency of hydrophilic drugs. Several factors related to the buffer can be adjusted:
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Osmolarity: To prevent liposome rupture or shrinkage, the osmolarity of the hydration buffer (containing the drug) should be similar to the external buffer used for purification.
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pH Gradient: For weakly acidic or basic drugs, creating a pH gradient between the interior and exterior of the liposome can significantly enhance drug loading (remote loading).
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Drug-Lipid Interactions: The pH and ionic strength of the buffer can influence the interaction of the drug with the lipid bilayer, which can affect encapsulation.
Passive encapsulation efficiency is often low, and for many drugs, active loading strategies are more effective.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Liposome Aggregation | 1. Inappropriate ionic strength of the hydration buffer. 2. pH of the buffer is near the isoelectric point of the liposomes. 3. Insufficient surface charge. | 1. Adjust Ionic Strength: Modify the salt concentration in the hydration buffer. Start with a standard physiological ionic strength (e.g., 150 mM NaCl) and then test lower or higher concentrations to find the optimal stability. 2. Optimize pH: Adjust the pH of the buffer to be further away from the isoelectric point to increase electrostatic repulsion. For PE-containing liposomes, a pH of 7.4 is generally a safe starting point. 3. Incorporate Charged Lipids: Include a small percentage (e.g., 5-10 mol%) of a charged lipid (e.g., DPPG for negative charge or a cationic lipid) in your formulation to increase surface charge and electrostatic repulsion. |
| Low Encapsulation Efficiency | 1. Poor solubility of the drug in the hydration buffer. 2. Unfavorable pH for drug partitioning into the liposome. 3. Low lipid concentration. 4. Inefficient hydration of the lipid film. | 1. Modify Buffer Composition: Ensure the drug is fully dissolved in the hydration buffer. This may require adjusting the pH or adding a small amount of a co-solvent (use with caution as it may affect bilayer integrity). 2. pH Adjustment: For ionizable drugs, adjust the buffer pH to a value that promotes encapsulation (e.g., for a weakly basic drug, a lower internal pH can lead to "ion trapping"). 3. Increase Lipid Concentration: A higher lipid concentration during hydration can lead to a larger entrapped volume. 4. Optimize Hydration: Ensure the hydration temperature is above the Tm of this compound (~60-65°C) and that the hydration time is sufficient (e.g., 1-2 hours with intermittent vortexing). |
| Broad Size Distribution (High Polydispersity Index - PDI) | 1. Incomplete hydration of the lipid film. 2. Formation of multilamellar vesicles (MLVs). 3. Aggregation during or after hydration. | 1. Ensure Complete Hydration: Hydrate the lipid film for a longer duration or with more vigorous agitation (e.g., vortexing) above the lipid's Tm. 2. Perform Size Reduction: After hydration, subject the liposome suspension to sonication or extrusion through polycarbonate membranes of a defined pore size to produce unilamellar vesicles with a more uniform size distribution. 3. Review Buffer Conditions: Check the pH and ionic strength of your buffer as described in the "Liposome Aggregation" section. |
| Liposome Instability (Leakage of Encapsulated Drug) | 1. Inappropriate osmolarity of the hydration buffer. 2. pH-induced hydrolysis of the phospholipid. 3. High concentration of co-solvents in the buffer. | 1. Adjust Osmolarity: Use a hydration buffer that is iso-osmotic with the external medium. Sugars like sucrose or trehalose can be added to the buffer to adjust osmolarity and also act as cryoprotectants. 2. Maintain Neutral pH: Store liposomes in a buffer with a neutral pH (around 7.0-7.4) to minimize lipid hydrolysis. 3. Minimize Co-solvents: If a co-solvent is necessary to dissolve the drug, use the lowest possible concentration. |
Data Presentation
Table 1: Effect of pH on the Characteristics of PE-Containing Liposomes
| pH | Average Diameter (nm) | Zeta Potential (mV) | Observation on Stability |
| 5.5 | ~90 | Highly Negative (< -25 mV) | High stability predicted due to strong electrostatic repulsion.[1] |
| 7.5 | ~95 | Less Negative | Stable, but with a less negative surface charge compared to pH 5.5.[1] |
| 10.0 | ~100 | Highly Negative (< -25 mV) | High stability predicted. Diameter tends to increase at higher pH.[1] |
Note: Data is based on studies with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPPE) liposomes, a close structural analog of this compound. The exact values for this compound may vary.
Table 2: General Influence of Ionic Strength on Liposome Stability
| Ionic Strength | Effect on Surface Charge | Impact on Stability |
| Low | High effective surface charge due to a large diffuse double layer. | Generally stable due to strong electrostatic repulsion.[4] |
| High | Shielding of surface charge, reducing the effective charge. | Can lead to aggregation due to reduced electrostatic repulsion and dominant van der Waals forces.[3][4] |
Experimental Protocols
Protocol: Preparation of this compound Liposomes by Thin-Film Hydration
-
Lipid Film Formation: a. Dissolve this compound and any other lipid components (e.g., cholesterol, charged lipids) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration of the Lipid Film: a. Pre-heat the desired hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tm of this compound (e.g., 60-65°C). If encapsulating a hydrophilic drug, it should be dissolved in this buffer. b. Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. The volume will depend on the desired final lipid concentration. c. Agitate the flask to hydrate the lipid film. This can be done by gentle rotation or intermittent vortexing for 1-2 hours, ensuring the temperature is maintained above the Tm. This process will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): a. To obtain unilamellar vesicles (LUVs or SUVs) with a uniform size distribution, the MLV suspension can be downsized. b. Sonication: Use a bath or probe sonicator to sonicate the liposome suspension. This method typically produces small unilamellar vesicles (SUVs). c. Extrusion: For more control over the size and to produce large unilamellar vesicles (LUVs), pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm or 200 nm) using a mini-extruder. This process should also be performed at a temperature above the Tm. Repeat the extrusion process 10-21 times for a narrow size distribution.
-
Purification: a. To remove unencapsulated drug or other materials from the liposome suspension, use methods such as size exclusion chromatography (e.g., using a Sephadex column) or dialysis against the desired external buffer.
Mandatory Visualizations
Caption: Experimental workflow for the preparation of this compound liposomes.
Caption: Troubleshooting decision tree for common this compound liposome issues.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine 923-61-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DPyPE and Cholesterol in Liposomal Formulations
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug delivery, the composition of liposomal vesicles is paramount to their efficacy. Among the various components utilized to modulate the physicochemical properties and biological performance of liposomes, sterols and phospholipids play a crucial role. This guide provides an objective comparison of two such components: 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine (DPyPE) and cholesterol, focusing on their impact on liposome stability, drug encapsulation and release, and cellular interactions.
At a Glance: this compound vs. Cholesterol in Liposomes
| Feature | This compound (DPPE) | Cholesterol |
| Primary Role | Structural component, fusogenic properties, surface modification anchor | Membrane stabilizer, fluidity modulator |
| Effect on Stability | Can enhance stability, particularly when used in PEGylation.[1][2] | Increases membrane rigidity and stability, reduces permeability.[3][4][5] |
| Drug Encapsulation | Can influence encapsulation efficiency depending on the drug and overall formulation. | Generally improves encapsulation of hydrophilic drugs but can decrease it for lipophilic drugs due to competition for bilayer space.[4][6] |
| Drug Release | Can be engineered for triggered release (e.g., in pH-sensitive liposomes).[7] | Tends to sustain or slow down drug release by increasing membrane packing.[3][5][6] |
| Cellular Uptake | Can facilitate fusion with cell membranes, potentially enhancing uptake. | Can influence uptake, with effects varying depending on the cell type and formulation.[5] |
Quantitative Data Comparison
The following tables summarize key quantitative parameters for liposomes formulated with this compound (represented by its saturated counterpart, DPPE, for which more data is available) and cholesterol. It is important to note that these values are compiled from different studies and serve as a general comparison. Direct head-to-head studies are limited, and performance is highly dependent on the overall lipid composition, drug cargo, and experimental conditions.
Table 1: Physicochemical Properties of this compound (DPPE)-Containing Liposomes
| Formulation Components | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DPPG | Veliparib | ~130 | < -30 | > 40 | [8] |
| DPPC/DPPE-PEG | Doxorubicin | 212 ± 59 | Negative | 40 - 93 | [9] |
| L-α-phosphatidylcholine/DPPE-PEG-2000 | Celecoxib & Genistein | 85 - 110 | - | - | [10] |
Table 2: Physicochemical Properties of Cholesterol-Containing Liposomes
| Formulation Components | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| POPC/Cholesterol/DSPE-PEG2000 | THC | 30.1 ± 0.4 to 51.6 ± 0.1 | - | 72 - 88 | [4] |
| Phospholipid/Cholesterol (5:1 ratio) | Vitamin B12 | ~380 | -21.7 | 37 | [11] |
| HSPC/Cholesterol/DSPE-PEG2000 | Doxorubicin | - | - | - | [5] |
| Phosphatidylcholine/Cholesterol | Chloroquine & Doxorubicin | 129 | - | 96 & 97 | [5] |
| L-α-phosphatidylcholine/Cholesterol (2:1) | Loperamide HCl | - | - | - | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Liposome Preparation by Thin-Film Hydration
This common technique involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution to form liposomes.
Protocol:
-
Dissolve the desired lipids (e.g., a mixture of a primary phospholipid, this compound/cholesterol, and a PEGylated lipid) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.[13]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a stream of nitrogen or in a vacuum desiccator for at least one hour to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. The aqueous buffer should contain the hydrophilic drug to be encapsulated.
-
To obtain smaller, more uniform liposomes, the resulting multilamellar vesicles (MLVs) can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size.
Characterization of Physicochemical Properties
a) Particle Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution and surface charge of particles in a suspension.
Protocol:
-
Dilute the liposome suspension to an appropriate concentration with deionized water or a suitable buffer to avoid multiple scattering effects.[14][15]
-
Transfer the diluted sample into a disposable cuvette for particle size measurement or a folded capillary cell for zeta potential measurement.[14]
-
Place the cuvette/cell into the DLS instrument.
-
Set the instrument parameters, including the dispersant refractive index and viscosity, and the sample refractive index. For liposomes, a refractive index of approximately 1.45 is often used.[14]
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement. The instrument software will calculate the average particle size (z-average), polydispersity index (PDI), and zeta potential based on the Brownian motion of the particles and their electrophoretic mobility, respectively.[14][15]
b) Encapsulation Efficiency Determination
This protocol determines the percentage of the drug that is successfully entrapped within the liposomes.
Protocol:
-
Separate the unencapsulated (free) drug from the liposome suspension. This can be achieved by methods such as dialysis, size exclusion chromatography, or centrifugation.
-
For centrifugation, place the liposome suspension in a centrifuge tube and spin at a high speed to pellet the liposomes.
-
Carefully collect the supernatant containing the free drug.
-
Quantify the amount of drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
To determine the total amount of drug, disrupt the liposomes in a separate aliquot of the original suspension using a detergent (e.g., Triton X-100) or a suitable organic solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the total drug concentration in the lysed sample.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Assay using Dialysis
This method assesses the rate at which the encapsulated drug is released from the liposomes over time in a simulated physiological environment.
Protocol:
-
Hydrate a dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Place a known volume of the liposome suspension into the dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4) in a beaker with constant stirring at a controlled temperature (e.g., 37°C).[12][16][17]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using an appropriate analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Cellular Uptake Analysis by Flow Cytometry
Flow cytometry can be used to quantify the uptake of fluorescently labeled liposomes by cells.
Protocol:
-
Label the liposomes with a fluorescent dye either by incorporating a fluorescently tagged lipid during preparation or by encapsulating a fluorescent marker.
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled liposome suspension at a specific concentration for various time points.
-
After incubation, wash the cells with cold PBS to remove any non-internalized liposomes.
-
Harvest the cells by trypsinization and resuspend them in a suitable buffer (e.g., FACS buffer).[18]
-
Analyze the cell suspension using a flow cytometer. The instrument will measure the fluorescence intensity of individual cells, which is proportional to the amount of internalized liposomes.
-
The data can be presented as the mean fluorescence intensity or the percentage of fluorescently positive cells.[19]
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate a typical experimental workflow for liposome preparation and characterization, and the general mechanism of cellular uptake.
Caption: Experimental workflow for liposome preparation and characterization.
Caption: General mechanism of liposome cellular uptake via endocytosis.
Conclusion
Both this compound and cholesterol are valuable components in the design of liposomal drug delivery systems, each imparting distinct properties to the final formulation. Cholesterol is a well-established stabilizer, enhancing membrane rigidity and controlling drug release. This compound, on the other hand, offers versatility as a structural component and a potential fusogenic agent, and is often utilized in the creation of more complex, functionalized liposomes.
The choice between this compound and cholesterol, or their combination, will ultimately depend on the specific therapeutic application, the physicochemical properties of the drug to be delivered, and the desired in vivo performance. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the rational design and optimization of liposomal formulations. Further direct comparative studies are warranted to fully elucidate the nuanced effects of these two important lipid components.
References
- 1. nbinno.com [nbinno.com]
- 2. What are the research hotspots of DPPE - PDP currently? - Blog [shochem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. youtube.com [youtube.com]
- 14. Particle Size and Zeta Potential Measurements [bio-protocol.org]
- 15. Particle size and zeta potential investigation [bio-protocol.org]
- 16. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In Vitro Validation of DPyPE's Fusogenic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE) with other fusogenic lipids, focusing on in vitro validation of their fusogenic properties. The content is designed to assist researchers in selecting appropriate lipids for drug delivery systems and other applications where membrane fusion is a critical mechanism. This document outlines key experimental assays, presents comparative data, and provides detailed protocols for the validation of fusogenic activity.
Introduction to Fusogenic Lipids
Fusogenic lipids are essential components in the development of lipid-based drug delivery systems, such as liposomes, designed to fuse with cellular membranes and release their payload directly into the cytoplasm. The fusogenic potential of a lipid is largely determined by its molecular shape. Phosphatidylethanolamines (PEs), like this compound and the commonly used 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), possess a smaller headgroup relative to their acyl chains, resulting in a conical shape. This geometry favors the formation of non-lamellar, inverted hexagonal (HII) phase structures, which are key intermediates in the membrane fusion process. The transition from a bilayer (lamellar) to a non-bilayer structure lowers the energy barrier for the merging of two lipid bilayers.
Comparative Analysis of this compound and Other Fusogenic Lipids
The fusogenic efficiency of PEs is significantly influenced by the nature of their acyl chains. While both this compound and DOPE share the same phosphoethanolamine headgroup, they differ in their acyl chain saturation. This compound contains two saturated palmitoyl (16:0) chains, whereas DOPE possesses two monounsaturated oleoyl (18:1) chains. This structural difference impacts their fusogenic activity.
| Feature | This compound (1,2-dipalmitoyl-PE) | DOPE (1,2-dioleoyl-PE) | Key Considerations |
| Acyl Chains | Two saturated 16-carbon chains | Two monounsaturated 18-carbon chains | The presence of double bonds in DOPE's acyl chains introduces kinks, increasing membrane fluidity and the propensity to form non-bilayer structures, which is directly linked to higher fusogenic activity.[1] |
| Molecular Shape | Conical | More pronounced conical shape | The unsaturated chains in DOPE enhance its conical shape, a key determinant of fusogenicity. |
| Fusogenic Activity | Moderately fusogenic | Highly fusogenic | Studies have shown that liposomes containing DOPE exhibit significantly higher fusion efficiency compared to those with saturated PEs.[1] The increased fusogenicity of DOPE is attributed to its higher propensity to form the inverted hexagonal (HII) phase. |
| Common Applications | Component of lipid nanoparticles, often used in combination with other lipids to modulate membrane properties. | Widely used as a "helper lipid" in gene transfection and drug delivery systems to facilitate endosomal escape. | The choice between this compound and DOPE often depends on the desired balance between fusogenicity and liposome stability. |
Experimental Protocols for Assessing Fusogenicity
The fusogenic properties of lipids like this compound are typically evaluated using in vitro assays that measure either the mixing of lipid membranes or the mixing of the aqueous contents of liposomes. Below are detailed protocols for two standard assays.
Lipid Mixing Assay (FRET-based)
This assay quantifies the fusion between two populations of liposomes by measuring the dilution of a FRET (Förster Resonance Energy Transfer) pair of fluorescently labeled lipids.
Principle: Two fluorescent probes, NBD-PE (donor) and Rhodamine-PE (acceptor), are incorporated into the same liposome population at a concentration that allows for efficient FRET. When these labeled liposomes fuse with a population of unlabeled liposomes, the distance between the FRET pair increases, leading to a decrease in FRET and a corresponding increase in the donor's fluorescence emission.[2][3]
Materials:
-
This compound (or other lipid of interest)
-
NBD-PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl))
-
Rhodamine-PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl))
-
Unlabeled fusogenic lipid (e.g., DOPE for comparison)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Prepare two populations of liposomes:
-
Labeled Liposomes: A mixture of the test lipid (e.g., this compound), NBD-PE, and Rhodamine-PE (e.g., in a 98:1:1 molar ratio).
-
Unlabeled Liposomes: 100% of the test lipid or a comparative lipid (e.g., DOPE).
-
-
Dissolve the lipid mixtures in chloroform, evaporate the solvent under a stream of nitrogen to form a thin lipid film, and then place under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid films with the buffer and subject the suspension to several freeze-thaw cycles.
-
Extrude the liposomes through a 100 nm polycarbonate membrane to obtain unilamellar vesicles of a defined size.
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a specific molar ratio (e.g., 1:9).
-
Monitor the fluorescence intensity of the NBD fluorophore (Excitation: ~465 nm, Emission: ~530 nm) over time.
-
After the fusion reaction has reached a plateau, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and achieve maximum NBD fluorescence (100% lipid mixing).
-
-
Data Analysis:
-
The percentage of lipid mixing is calculated using the following formula: % Lipid Mixing = [(Ft - F0) / (Fmax - F0)] * 100 where:
-
Ft is the fluorescence intensity at time t.
-
F0 is the initial fluorescence intensity.
-
Fmax is the maximum fluorescence intensity after adding detergent.
-
-
Content Mixing Assay (Sulforhodamine B-based)
This assay provides evidence of full fusion by measuring the mixing of the aqueous contents of two liposome populations.
Principle: One population of liposomes is loaded with a fluorescent dye, such as sulforhodamine B (SRB), at a concentration high enough to cause self-quenching.[4] Upon fusion with a population of liposomes that do not contain the dye, the SRB is diluted, leading to dequenching and an increase in fluorescence.[4]
Materials:
-
This compound (or other lipid of interest)
-
Sulforhodamine B (SRB)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Prepare two populations of liposomes:
-
SRB-loaded Liposomes: Hydrate the lipid film of the test lipid (e.g., this compound) with a solution containing a self-quenching concentration of SRB (e.g., 50 mM in buffer).
-
Unlabeled Liposomes: Hydrate the lipid film of the test lipid with buffer only.
-
-
Extrude both liposome populations as described in the lipid mixing assay.
-
Remove the unencapsulated SRB from the labeled liposome preparation using size-exclusion chromatography.
-
-
Fusion Assay:
-
Mix the SRB-loaded and unlabeled liposomes in a fluorometer cuvette at a desired ratio (e.g., 1:9).
-
Monitor the fluorescence intensity of SRB (Excitation: ~565 nm, Emission: ~585 nm) over time.
-
To determine the maximum fluorescence (100% content mixing), lyse the SRB-loaded liposomes with a detergent.
-
-
Data Analysis:
-
The percentage of content mixing is calculated using a similar formula to the lipid mixing assay: % Content Mixing = [(Ft - F0) / (Fmax - F0)] * 100
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the lipid and content mixing assays.
Caption: Workflow for the FRET-based lipid mixing assay.
Caption: Workflow for the Sulforhodamine B content mixing assay.
Conclusion
The in vitro validation of this compound's fusogenic properties requires a comparative approach against well-established fusogenic lipids like DOPE. The choice of lipid for a specific application will depend on the desired fusogenicity, membrane stability, and the overall formulation of the lipid-based delivery system. The lipid mixing and content mixing assays detailed in this guide provide robust methods for quantifying and comparing the fusogenic potential of this compound and other lipids, enabling researchers to make informed decisions in the development of effective drug delivery vehicles.
References
- 1. Deciphering the Functional Composition of Fusogenic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.4. Lipid mixing assay [bio-protocol.org]
- 3. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of DPyPE-Containing Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunogenicity of adjuvants containing 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE), a neutral lipid that plays a crucial role in the formulation of advanced vaccine adjuvants. The primary focus of this guide is on Vaxfectin®, a well-characterized adjuvant formulation that incorporates this compound. We will objectively compare its performance with other widely used adjuvants, supported by experimental data, detailed methodologies, and visual representations of the underlying immunological mechanisms.
Performance Comparison of Adjuvants
The selection of an appropriate adjuvant is critical for enhancing and directing the immune response to vaccine antigens. This section presents a comparative summary of the immunogenic performance of this compound-containing adjuvants (represented by Vaxfectin®) against other common adjuvants such as Aluminum salts (Alum), Monophosphoryl lipid A (MPL), and CpG oligodeoxynucleotides. The data is compiled from various preclinical studies and is presented to facilitate a clear comparison of their ability to induce humoral and cellular immune responses.
| Adjuvant | Antigen(s) | Key Immunological Readouts | Key Findings |
| Vaxfectin® (this compound-containing) | Plasmid DNA (pDNA) encoding viral proteins (e.g., HSV-2 gD, Measles H and F) | - Significantly higher IgG titers compared to pDNA alone.[1] - Dose-sparing effect observed.[2] - Enhanced neutralizing antibody responses.[2] | Effectively boosts humoral immunity to DNA vaccines. |
| Vaxfectin® (this compound-containing) | Protein/Peptide (e.g., Influenza trivalent and H5N1) | - 3- to 20-fold increase in HI antibody titers against trivalent influenza strains and 2- to 8-fold increase against H5N1 compared to non-adjuvanted vaccine.[3] - 2- to 10-fold increase in IFN-γ producing cells for trivalent strains and up to 22-fold higher for H5N1.[3] | Potent enhancer of both humoral and cellular immunity to subunit vaccines. |
| Alum (Aluminum Hydroxide) | Various protein antigens | - Primarily induces a Th2-biased immune response , characterized by IgG1 antibodies.[4] - Can form a depot at the injection site, leading to slow antigen release. | Standard adjuvant, but may be less effective at inducing strong cellular immunity. |
| MPL (Monophosphoryl Lipid A) + Alum (AS04) | Viral proteins (e.g., HPV, HBV) | - Induces a stronger and more persistent antibody response compared to Alum alone.[4] - Promotes a more balanced Th1/Th2 response. | A potent combination that enhances both humoral and cellular immunity. |
| CpG ODN | Various antigens | - Potent inducer of Th1-biased immune responses , characterized by IgG2a/IgG2c antibodies and IFN-γ production.[4][5] | Strong stimulator of cellular immunity, often used in combination with other adjuvants. |
Mechanism of Action: The Role of this compound in Liposomal Adjuvants
This compound is a neutral co-lipid that, in conjunction with a cationic lipid, forms liposomal structures that serve as a potent vaccine delivery system. The adjuvant activity of this compound-containing liposomes, such as Vaxfectin®, is attributed to several key mechanisms:
-
Enhanced Antigen Delivery: The liposomal formulation facilitates the uptake of the vaccine antigen by antigen-presenting cells (APCs), such as dendritic cells and macrophages.
-
Improved Stability: this compound contributes to the stability and fluidity of the liposome membrane, ensuring the integrity of the formulation and the associated antigen.
-
APC Activation: While this compound itself is not a direct immunostimulant, the cationic lipid component of the liposome can interact with APCs, leading to their activation. This activation is crucial for initiating a robust adaptive immune response.
-
Modulation of Immune Response: The overall formulation of this compound-containing adjuvants can influence the type of immune response generated, often promoting a balanced Th1/Th2 response, which is beneficial for protection against a wide range of pathogens.
Below is a diagram illustrating the proposed signaling pathway for a this compound-containing liposomal adjuvant.
References
- 1. Vaxfectin-adjuvanted plasmid DNA vaccine improves protection and immunogenicity in a murine model of genital herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaxfectin Adjuvant Improves Antibody Responses of Juvenile Rhesus Macaques to a DNA Vaccine Encoding the Measles Virus Hemagglutinin and Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of Vaxfectin®-adjuvanted Vero cell-derived seasonal split and pandemic whole virus influenza vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
stability analysis of DPyPE versus DOPE liposomes under stress conditions
For researchers, scientists, and drug development professionals, the choice of lipid is a critical determinant of a liposomal formulation's success. This guide provides a detailed comparison of the stability of two prominent lipids, 1,2-dipalmitoyl-sn-glycero-3-pyridinium ethanediol (DPyPE) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), under various stress conditions. Understanding these differences is paramount for designing robust and effective drug delivery systems.
This comparison delves into the experimental data on the stability of this compound and DOPE liposomes when subjected to changes in pH, temperature, and osmotic pressure. While extensive data is available for the well-established DOPE, information on the stability of the cationic lipid this compound is less prevalent in publicly accessible literature. This guide synthesizes the available information to provide a clear, data-driven comparison.
At a Glance: Key Stability Differences
| Feature | This compound Liposomes | DOPE Liposomes |
| Lipid Class | Cationic Pyridinium Lipid | Neutral (Zwitterionic) Phospholipid |
| pH Sensitivity | Expected to be stable over a range of pH values, though specific data is limited. The cationic charge may influence interactions with buffers. | Highly pH-sensitive, especially when formulated with anionic lipids like CHEMS. Destabilizes and releases contents in acidic environments. |
| Temperature Stability | Data not readily available. Stability is likely influenced by the phase transition temperature of the dipalmitoyl chains. | Stability is temperature-dependent. Formulations can be sensitive to temperatures above their phase transition temperature. |
| Osmotic Stress Response | Data not readily available. As with other liposomes, likely to undergo swelling or shrinking in response to osmotic gradients. | Responds to osmotic gradients by swelling in hypotonic solutions and shrinking in hypertonic solutions, which can affect stability. |
| Inherent Structure | Forms bilayer vesicles. | Tends to form non-bilayer, inverted hexagonal (HII) phases. Requires stabilizing lipids (e.g., CHEMS) to form stable bilayers. |
| Primary Application | Gene delivery and as a cationic component in drug delivery systems. | Helper lipid in pH-sensitive liposomes for drug and gene delivery, particularly for endosomal escape. |
In-Depth Stability Analysis
pH Stability
DOPE:
DOPE-based liposomes, particularly those co-formulated with a stabilizing agent like cholesteryl hemisuccinate (CHEMS), are well-known for their pH-sensitive nature. At neutral or alkaline pH, CHEMS is ionized, stabilizing the lamellar structure of DOPE and promoting vesicle formation. However, in an acidic environment (pH < 6.5), the carboxyl group of CHEMS becomes protonated. This neutralizes its charge and disrupts the bilayer stability, leading to the release of encapsulated contents. This property is highly advantageous for drug delivery to acidic tumor microenvironments or for facilitating endosomal escape within cells.
Quantitative data from patent literature (WO2016046060A1) shows the percentage of DOPE recovered from DOTMA/DOPE liposome dispersions at different pH values after storage at 37°C. The data indicates that DOPE is more stable at a lower pH (around 4-5.5) in this specific formulation.
This compound:
Temperature Stability
DOPE:
The stability of DOPE-containing liposomes is influenced by temperature. Studies have shown that the storage temperature is a critical factor affecting the stability of liposomal formulations. For instance, in a formulation of DOTMA/DOPE, the recovery of DOPE was significantly affected by storage at elevated temperatures (40°C), with stability being pH-dependent.
This compound:
Specific experimental data on the temperature stability of this compound liposomes is limited. The stability of liposomes is generally dependent on the phase transition temperature (Tm) of their constituent lipids. For this compound, which has two C16:0 saturated acyl chains (dipalmitoyl), the Tm would be a critical factor. Liposomes are generally more stable and less leaky when stored below their Tm.
Osmotic Stress Stability
Both this compound and DOPE liposomes, like all liposomes, are susceptible to changes in osmotic pressure. In a hypotonic environment, water will move into the liposomes, causing them to swell and potentially rupture. Conversely, in a hypertonic environment, water will move out, leading to shrinking and possible deformation of the vesicles. Specific comparative studies quantifying the tolerance of this compound versus DOPE liposomes to osmotic stress were not found in the available literature.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess liposome stability.
Liposome Preparation
A common method for preparing both this compound and DOPE-containing liposomes is the thin-film hydration technique followed by extrusion.
Protocol:
-
Lipid Film Formation: The lipids (this compound or DOPE, with any helper lipids) are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing unilamellar liposomes.
Stability Assessment Under Stress Conditions
pH Stability Assay:
-
Prepare liposome suspensions in buffers of varying pH values (e.g., pH 4.0, 5.5, 7.4, 9.0).
-
Incubate the samples at a controlled temperature (e.g., 4°C or 37°C).
-
At predetermined time points, measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Assess drug leakage using a fluorescence spectroscopy-based assay (see below).
Temperature Stability Assay:
-
Store liposome suspensions at different temperatures (e.g., 4°C, 25°C, 37°C, and an elevated temperature like 50°C).
-
At specified intervals, analyze the samples for changes in particle size, PDI, zeta potential, and drug leakage.
Osmotic Stress Assay:
-
Expose liposome suspensions to solutions of varying tonicity (hypotonic, isotonic, and hypertonic).
-
Monitor changes in particle size over time using DLS to observe swelling or shrinking.
-
Measure drug leakage to determine the impact of osmotic stress on vesicle integrity.
Characterization Techniques
Dynamic Light Scattering (DLS):
DLS is used to measure the hydrodynamic diameter (size) and the polydispersity index (PDI) of the liposomes in suspension. A low PDI value (typically < 0.2) indicates a monodisperse and homogenous population of liposomes.
Zeta Potential Analysis:
Zeta potential is a measure of the surface charge of the liposomes. For this compound, a cationic lipid, a positive zeta potential is expected. For DOPE, which is neutral, the zeta potential will be close to zero, unless charged lipids are included in the formulation. Zeta potential is a crucial indicator of colloidal stability, with higher absolute values generally indicating greater stability against aggregation.
Drug Leakage Assay (Fluorescence Spectroscopy):
This assay is used to quantify the release of an encapsulated fluorescent marker (e.g., calcein or doxorubicin) from the liposomes.
-
Encapsulate a self-quenching concentration of a fluorescent dye (e.g., calcein) within the liposomes during preparation.
-
Remove any unencapsulated dye by size exclusion chromatography.
-
Subject the liposomes to the desired stress condition (e.g., different pH, temperature, or osmotic pressure).
-
Measure the increase in fluorescence intensity over time. As the dye leaks out and is diluted in the external medium, the self-quenching is relieved, resulting in an increase in fluorescence.
-
The percentage of leakage can be calculated by comparing the fluorescence of the sample to that of a sample where 100% leakage is induced by adding a detergent (e.g., Triton X-100).
Logical Flow of Liposome Stability Analysis
Caption: Process for evaluating liposome stability.
Conclusion
The choice between this compound and DOPE for liposomal formulations is highly dependent on the specific application. DOPE is a well-characterized lipid that is invaluable for creating pH-sensitive systems designed for triggered release in acidic environments. Its inherent tendency to form non-bilayer structures is a key feature that can be harnessed for efficient drug delivery.
This compound, as a cationic lipid, holds promise for applications such as gene delivery where a positive charge is required for complexation with nucleic acids and interaction with cell membranes. However, there is a clear need for more comprehensive studies on the stability of this compound liposomes under various stress conditions to fully understand their potential and limitations as drug delivery carriers. Researchers and drug development professionals are encouraged to conduct thorough stability studies as part of their formulation development process to ensure the selection of the most appropriate lipid for their therapeutic goals.
Unveiling the Potential of Polyethylenimine (PEI) as a Potent Vaccine Adjuvant: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent and effective vaccine adjuvants is paramount. While the term "DPyPE" did not yield specific findings, our investigation points towards Polyethylenimine (PEI), a cationic polymer, as a highly promising candidate for enhancing vaccine potency. This guide provides a comparative analysis of PEI's performance against other common adjuvants, supported by experimental data, detailed protocols, and clear visualizations to aid in your research and development endeavors.
Performance Comparison of Vaccine Adjuvants
The efficacy of a vaccine is critically dependent on the adjuvant's ability to stimulate a robust and appropriate immune response. Below is a quantitative comparison of PEI with other widely used adjuvants, focusing on key immunological parameters such as antibody production (humoral immunity) and T-cell responses (cell-mediated immunity).
Humoral Immune Response: Antibody Titers
A strong antibody response is crucial for protection against many pathogens. The following tables summarize the antigen-specific IgG titers elicited by different adjuvants in preclinical studies.
Table 1: Comparison of Adjuvant Efficacy on HIV-1 gp140 Antigen-Specific IgG Titers in Mice
| Adjuvant | Antigen-Specific IgG Endpoint Titer (log10) | IgG1/IgG2a Ratio | Predominant Immune Response |
| PEI | ~4.5 | Intermediate | Mixed Th1/Th2 |
| Alum | ~3.5 | High | Th2-biased |
| FCA/FIA | ~5.0 | Low | Th1-biased |
| Antigen Alone | ~2.5 | High | Th2-biased |
Data synthesized from studies comparing the subcutaneous adjuvant activity of 25kDa PEI with FCA/FIA and alum. The PEI-adjuvanted immune response showed an intermediate IgG1/IgG2a endpoint titer ratio, suggesting a mixed Th1/Th2 immune response.[1]
Table 2: Comparison of Adjuvant Efficacy on Influenza HA Antigen-Specific Serum IgG Titers in Mice (Intranasal Immunization)
| Adjuvant | Antigen-Specific Serum IgG Titer (log10) | Predominant IgG Isotype |
| PEI | ~3.0 | IgG1 |
| CTB | ~2.5 | IgG1 |
| CpG | ~3.0 | IgG2a-biased |
| Antigen Alone | <2.0 | - |
Data from a study comparing a single intranasal immunization with influenza A HA formulated with PEI, Cholera Toxin B (CTB), or CpG ODN. PEI and CpG induced significantly greater titers than antigen alone or CTB. PEI, CTB, and another adjuvant, CT, elicited a dominant IgG1 isotype, while CpG elicited an IgG2a-biased response.[2]
Cell-Mediated Immune Response: Cytokine Production
Cell-mediated immunity, characterized by the activation of T-cells and the production of specific cytokines, is essential for clearing intracellular pathogens.
Table 3: Comparison of Adjuvant-Induced T-Cell Responses to HIV-1 gp140 in Mice
| Adjuvant | IFN-γ Secreting Cells (Spot Forming Units/10^6 splenocytes) | Key Cytokines Produced | Immune Bias |
| PEI | Significant increase over antigen alone | IL-2, TNF-α, GM-CSF, IL-5 | Mixed Th1/Th2 |
| Alum | Minimal increase | IL-4, IL-5 | Th2-biased |
| FCA/FIA | High | IFN-γ, IL-2 | Th1-biased |
Splenocytes from mice immunized with gp140 and PEI produced significant amounts of Th1 cytokines (IL-2, TNF-α, GM-CSF) and the Th2-associated cytokine IL-5, indicating a mixed Th1/Th2 response.[1]
Table 4: Comparison of Adjuvant-Induced IFN-γ Response to Influenza Vaccination in Mice
| Adjuvant Combination | IFN-γ+ Spots (Lung) | IFN-γ+ Spots (Spleen) |
| QS-21 + MPL | Highest | Highest |
| CWS | High | High |
| CpG + MPL | Moderate | Moderate |
In a study comparing potent adjuvants for influenza vaccination, the QS-21+MPL group showed the highest levels of IFN-γ+ spots in both lung and spleen tissues, followed by the CWS group. The CpG+MPL group also showed substantial levels, albeit slightly lower.[3]
Mechanism of Action and Experimental Workflows
Understanding the underlying mechanisms of adjuvant action and the experimental procedures for their evaluation is crucial for rational vaccine design.
Signaling Pathway of PEI Adjuvanticity
PEI is believed to exert its adjuvant effect through a unique mechanism involving the activation of innate immune signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Polyethyleneimine is a potent mucosal adjuvant for glycoproteins with innate and adaptive immune activating properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of DPyPE: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE), a critical component in liposome formulations and vaccine adjuvants, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this phospholipid.
This compound is a neutral phosphatidylethanolamine lipid integral to the development of advanced drug delivery systems.[1] While specific toxicity data is limited, its handling requires a comprehensive understanding of potential hazards and the implementation of robust safety measures to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness) | Prevents direct skin contact with the compound.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from potential splashes of this compound solutions.[2][3][4][5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2][3][4][5] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Minimizes the inhalation of any aerosols or dust. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the key steps from preparation to cleanup:
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
